THPP-2
Description
Properties
CAS No. |
1393750-01-0 |
|---|---|
Molecular Formula |
C27H27N7O |
Molecular Weight |
465.561 |
IUPAC Name |
7,8-Dihydro-4-[methyl[2-(2-pyridinyl)ethyl]amino]-N-phenyl-2-(4-pyridinyl)-pyrido[4,3-d]pyrimidine-6(5H)-carboxamide |
InChI |
InChI=1S/C27H27N7O/c1-33(17-12-21-7-5-6-14-29-21)26-23-19-34(27(35)30-22-8-3-2-4-9-22)18-13-24(23)31-25(32-26)20-10-15-28-16-11-20/h2-11,14-16H,12-13,17-19H2,1H3,(H,30,35) |
InChI Key |
PYZJDHPVSZXKSA-UHFFFAOYSA-N |
SMILES |
O=C(N1CCC2=NC(C3=CC=NC=C3)=NC(N(C)CCC4=NC=CC=C4)=C2C1)NC5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
THPP-2 |
Origin of Product |
United States |
Tetrahydropyrazo 1,5 a Pyrimidine 3 Carboxamide Thpp 2 and Analogues: Investigations in Anti Infective and Antiviral Strategies
Synthetic Methodologies for THPP-2 and Related Tetrahydropyrazolopyrimidine/pyrazine Scaffolds
The synthesis of tetrahydropyrazolo[1,5-a]pyrimidine and tetrahydropyrazolo[1,5-a]pyrazine scaffolds involves various chemical strategies, ranging from multi-step routes to catalytic approaches and subsequent derivatization for structural diversity.
Multi-step Synthesis Routes and Chemical Transformations
Multi-step synthesis is a common approach for constructing the core tetrahydropyrazolopyrimidine and tetrahydropyrazolopyrazine structures. One reported concise synthesis of a tetrahydropyrazolopyrazine building block involved preparing 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylamine in three steps from 5-nitro-2H-pyrazole-3-carboxylic acid. This intermediate was then coupled with a substituted pyridazinone. acs.orgacs.orgresearchgate.net Another approach to synthesize 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides involved a nine-step pathway starting with the addition of a primary alkylamine to methyl acrylate, followed by transformations to the pyrazolopyrimidine core and subsequent amidation. researchgate.net An alternative variation for these compounds is based on a four-step transformation of Boc-β-alanine into a key intermediate, followed by N-alkylation, O-debenzylation, and amidation. researchgate.net The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has also been achieved through multi-step reactions, such as reacting 5-amino-3-methylpyrazole with diethyl malonate, followed by chlorination and reaction with amines. nih.gov
Catalytic Approaches in Scaffold Assembly
Catalytic methods offer efficient routes to assemble these heterocyclic scaffolds. Palladium-catalyzed cross-coupling reactions have been employed to introduce diverse functional groups onto pyrazolo[1,5-a]pyrimidines, enhancing their structural diversity and biological activity. rsc.org Rhodium-catalyzed multicomponent reactions have also been reported for the synthesis of variously substituted pyrazolo[1,5-a]pyrimidines. mdpi.com Palladium-catalyzed C-H activation is another catalytic approach utilized in the synthesis of substituted pyrazolo[1,5-a]pyrimidines. mdpi.com Additionally, zinc-linked amino acid complexes have been explored as green catalysts for the synthesis of pyrimidine (B1678525) derivatives. researchgate.net
Derivatization Strategies for Structural Modification
Derivatization strategies are crucial for exploring the structure-activity relationships and optimizing the properties of this compound and its analogues. Modifications can be introduced at various positions of the pyrazole (B372694) and pyrimidine/pyrazine rings. researchgate.net For pyrazolo[1,5-a]pyrimidines, derivatization at the 3- and 5-positions has been investigated to optimize activity. nih.gov Introducing different substituents, including neutral or functionalized groups, is possible at various positions of the pyrazole and piperazine (B1678402) rings in the tetrahydropyrazolo[1,5-a]pyrazine scaffold. researchgate.net Examples of derivatization include the introduction of diaryl side chains on pyrazolo[1,5-a]pyridine-3-carboxamides to improve efficacy against drug-resistant M. tuberculosis strains. nih.gov Modifications of the triazolopyrimidine core and the introduction of novel 5-member heteroaromatic rings have also been explored to improve potency and physicochemical properties in related antitubercular compounds. acs.org
Preclinical Research Paradigms and Activity Spectrum
Preclinical research on this compound and its analogues has revealed promising activity against various infectious agents, particularly Mycobacterium tuberculosis and Hepatitis B Virus. These investigations primarily rely on in vitro assays to evaluate antimicrobial and antiviral efficacy.
In Vitro Assays for Antimicrobial Activity (e.g., against Mycobacterium tuberculosis)
Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogues have been identified as potent agents against Mycobacterium tuberculosis (Mtb) and Mycobacterium bovis BCG through high-throughput whole-cell screening campaigns. researchgate.netnih.govnih.gov These compounds exhibit bactericidal efficacy against Mtb. researchgate.netnih.gov
Initial studies suggested that THPP compounds targeted MmpL3, a transporter essential for mycolic acid synthesis in Mtb. researchgate.netnih.govasm.org However, later research indicated that while mutations in MmpL3 can impair the import of THPP into Mtb, the actual target of THPP compounds is the enoyl-coenzyme A hydratase (EchA6). rcsb.orgresearchgate.netrcsb.org EchA6 is a non-catalytic but essential protein that binds long-chain acyl-CoAs and is involved in shuttling fatty acyl-CoA esters into the fatty acid synthase II (FAS-II) pathway for mycolic acid biosynthesis. rcsb.orgresearchgate.net THPP inhibitors compete with CoA-binding and suppress mycolic acid synthesis. rcsb.orgresearchgate.netdbtindia.gov.in
In vitro susceptibility testing against actively replicating M. tuberculosis cells is typically performed using assays like the resazurin (B115843) microplate reduction assay. nih.gov this compound has shown potent inhibitory activities on actively replicating bacilli. nih.gov Some MmpL3 inhibitors, including this compound, also demonstrate a significant impact on killing nonreplicating M. tuberculosis. asm.org The minimum inhibitory concentrations (MICs) of this compound against M. tuberculosis H37Rv mc²6206 have been determined. nih.gov
Data on the in vitro activity of THPP and related compounds against M. tuberculosis can be presented in tables, showing MIC values against different strains.
| Compound Class | Target in M. tuberculosis | In Vitro Activity Against Mtb H37Rv (MIC) | Reference |
| Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPPs) | EchA6 (initially thought to be MmpL3) | Potent, specific values vary by analogue | researchgate.netnih.govrcsb.orgresearchgate.net |
| Related Pyrimidine Derivatives | Various (e.g., DprE1, undefined) | Activity varies by structure and target | nih.govacs.orgucl.ac.uk |
In Vitro Assays for Antiviral Activity (e.g., against Hepatitis B Virus Core Protein Allosteric Modulation)
Tetrahydropyrazolo[1,5-a]pyrazine derivatives have been explored as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). nih.govacs.org CpAMs are small molecules that inhibit HBV replication by binding to the core protein (Cp) and modulating its assembly. asm.orgresearchgate.net This modulation can lead to the formation of aberrant capsids or morphologically normal capsids that are devoid of pregenomic RNA (pgRNA), thereby blocking viral DNA synthesis. researchgate.net
A series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B108843) compounds have been discovered as HBV CpAMs that effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants. nih.govacs.org These compounds bind to a hydrophobic pocket at the Cp dimer-dimer interfaces. researchgate.net In vitro assays are used to evaluate the antiviral efficacy of these compounds, typically measuring the reduction in HBV DNA viral load in cell-based models. researchgate.net
Specific THPP derivatives have been studied in complex with the Hepatitis B virus core protein, including a Y132A mutant. rcsb.org This provides insights into the binding interactions between the CpAMs and the viral core protein.
While the term "this compound" is specifically linked to M. tuberculosis research in some contexts, related tetrahydropyrazolopyrazine structures are investigated as HBV CpAMs. The core protein allosteric modulation represents a distinct mechanism of antiviral action compared to the antimicrobial activity observed against M. tuberculosis.
Data on the antiviral activity of tetrahydropyrazolo[1,5-a]pyrazine derivatives against HBV can include EC50 values (half-maximal effective concentration) which represent the concentration of a compound required to inhibit viral replication by 50% in vitro.
| Compound Class | Target in HBV | In Vitro Activity Against HBV (e.g., EC50) | Reference |
| 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives | Core Protein (CpAMs) | Specific values vary by analogue | nih.govacs.orgresearchgate.net |
Other pyrimidine derivatives have also shown antiviral activity against various viruses, including herpes simplex virus (HSV-1) and influenza A virus, highlighting the broader potential of this scaffold in antiviral strategies. researchgate.netmdpi.comnih.goveurekaselect.comresearchgate.net
In Vivo (Non-Human) Model Systems for Activity Evaluation
In vivo studies utilizing non-human model systems are crucial for assessing the efficacy of potential anti-infective and antiviral agents in a complex biological environment. While specific in vivo data for the precise compound Tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamide (this compound) in antiviral contexts were not extensively detailed in the search results, research on related compounds and mechanisms provides insights into the types of models that would be relevant.
For antimycobacterial activity, which is a prominent area of investigation for THPP compounds, mouse models of tuberculosis infection have been employed. Studies have shown that THPP inhibitors can be bactericidal in a mouse model of chronic tuberculosis infection. nih.govrcsb.org This indicates the potential for THPP-based compounds to exert therapeutic effects within a living host.
Data from studies on other antimycobacterial agents in in vivo models, such as murine macrophage models of Mycobacterium tuberculosis infection and zebrafish larvae infection models, highlight the utility of these systems for evaluating the efficacy of compounds against intracellular pathogens and systemic infections. mdpi.comacs.orgnih.gov While these models were not specifically used for this compound in the provided results, they represent standard approaches for evaluating antimycobacterial drug candidates in vivo.
Mechanistic Investigations of Biological Action
Understanding the mechanism by which this compound and its analogues exert their biological effects is critical for drug development. Investigations have focused on identifying molecular targets, analyzing interactions with cellular pathways, examining cellular uptake and localization, and employing computational methods to understand binding interactions.
Elucidation of Molecular Targets (e.g., EchA6 in Mycobacterium tuberculosis)
Initial studies sometimes assigned THPP compounds as inhibitors of the MmpL3 mycolic acid transporter in Mycobacterium tuberculosis. asm.org However, subsequent research, including pull-down experiments and stereospecific binding assays, has revealed that Tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamide (THPP) selectively interacts with EchA6, an enoyl-coenzyme A hydratase. nih.govrcsb.orgresearchgate.net EchA6, despite being homologous to mammalian enoyl-coenzyme A hydratases, is catalytically inactive but essential for mycobacterial survival. nih.govrcsb.org This indicates that EchA6 is a key molecular target for THPP compounds in M. tuberculosis.
While THPPs were initially characterized as MmpL3 inhibitors based on resistance mutations and phenotypes, later research clarified that EchA6 is the actual target, and MmpL3 may be involved in THPP transport, contributing to drug resistance. asm.orgresearchgate.net
Interactions with Cellular Pathways (e.g., Mycolic Acid Synthesis Inhibition)
The targeting of EchA6 by THPP compounds has direct implications for mycobacterial cellular pathways, particularly mycolic acid synthesis. EchA6 is involved in shuttling long-chain fatty acyl-CoAs into the fatty acid synthase II (FAS-II) system, which is essential for mycolic acid biosynthesis. nih.govresearchgate.net By competing with CoA-binding, THPP inhibitors suppress mycolic acid synthesis. nih.govrcsb.orgresearchgate.net
Mycolic acids are crucial components of the mycobacterial cell wall, contributing to its unique properties and acting as a barrier. researchgate.netplos.org Inhibition of their synthesis disrupts cell wall integrity and is a validated strategy for antimycobacterial therapy. researchgate.net The suppression of mycolic acid synthesis by THPPs underscores their potential as antimycobacterial agents. nih.govrcsb.orgresearchgate.net
Analysis of Subcellular Localization and Cellular Uptake (e.g., in Mycobacteria)
The ability of a compound to reach its intracellular target within the bacterium is critical for its efficacy. While specific detailed analyses of this compound subcellular localization were not found, studies on the mechanism of THPP resistance suggest that MmpL3, a membrane protein, may be involved in THPP transport into mycobacteria. asm.orgresearchgate.net This implies that THPP compounds are taken up by the bacterial cell to reach their intracellular target, EchA6.
Research on the cellular uptake of other antimycobacterial agents in macrophage infection models, which mimic the environment M. tuberculosis inhabits, has shown that compounds can be efficiently internalized by macrophages, potentially delivering the drug to intracellular bacteria. nih.govacs.org While not directly on this compound, these studies highlight the importance of cellular uptake for antimycobacterial efficacy, particularly against intracellular pathogens. The cell envelope composition of mycobacteria, including the capsule, also plays a role in their interaction with host cells and uptake mechanisms. nih.gov
Modulation of Protein Function and Allosteric Regulation
THPP compounds modulate the function of their target protein, EchA6, by competing with CoA-binding. nih.govresearchgate.net This interaction disrupts the normal function of EchA6 in facilitating fatty acid shuttling for mycolic acid synthesis. nih.govresearchgate.net
While the primary mechanism described for THPPs in the context of antimycobacterial activity involves direct competition at the CoA-binding site of EchA6, the concept of allosteric regulation is relevant in protein function modulation. Allosteric regulators bind to a site distinct from the active site, inducing conformational changes that alter protein activity. wikipedia.orgplos.org Although EchA6 is catalytically inactive, its essential function relies on protein-protein interactions and potentially conformational states that facilitate lipid shuttling. nih.govrcsb.org The binding of THPP could induce conformational changes in EchA6 that interfere with its interaction with other components of the FAS-II system. Studies on other proteins, such as transglutaminase 2 and pantothenate kinase, illustrate how allosteric binding can lead to significant conformational changes and modulation of protein activity. pnas.orgnih.gov
Beyond antimycobacterial activity, some compounds with the tetrahydropyrazolo-pyrazine (THPP) scaffold have been reported as allosteric modulators of other proteins, such as parkin, an E3 ubiquitin ligase. nih.gov These compounds activate parkin in a ubiquitin-dependent manner by acting as a molecular glue that promotes a specific activation mechanism. nih.gov This demonstrates the potential of the THPP scaffold for modulating protein function through allosteric mechanisms in different biological contexts.
Computational Analysis of Molecular Target Binding and Interaction
Computational methods play a significant role in understanding the binding interactions between small molecules like THPPs and their protein targets. Techniques such as molecular docking and molecular dynamics simulations are used to predict binding modes, affinities, and the nature of interactions at the atomic level. openmedicinalchemistryjournal.comresearchgate.netnih.gov
Computational analysis has been applied to study the binding of THPP inhibitors to EchA6. These studies can help visualize how THPP compounds fit into the binding pocket of EchA6 and identify key residues involved in the interaction. This information is valuable for understanding the basis of THPP activity and for guiding the design of more potent analogues. Computational methods can also be used to analyze the impact of mutations, such as the W133A mutation in EchA6 that abrogates THPP binding, on the interaction. nih.govrcsb.org
Furthermore, computational approaches can be used to predict potential binding sites on target proteins and analyze the characteristics of these sites, aiding in the identification of novel drug targets and the design of compounds that can bind to them. acs.org The use of computational binding analysis complements experimental studies, providing a deeper understanding of the molecular basis of THPP activity.
Structure-Activity Relationship (SAR) Studies and Analogue Design
SAR studies of this compound and its analogues are crucial for understanding how structural modifications influence their biological activity, primarily their anti-tubercular efficacy. This understanding guides the rational design of novel derivatives with improved properties.
Systematic Structural Modifications and Their Impact on Preclinical Activity
Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides (THPPs) have been identified as potent anti-tubercular agents with bactericidal efficacy against Mycobacterium tuberculosis smolecule.comnih.gov. These compounds function as inhibitors of MmpL3, a protein vital for the transport of mycolic acids, essential components of the mycobacterial cell wall nih.govulisboa.ptasm.org.
Preclinical studies have evaluated the activity of THPPs. For instance, a specific THPP compound, referred to as compound 11, demonstrated a minimum inhibitory concentration (MIC) of 0.3 μM against M. tuberculosis and showed significant activity in models involving infected murine macrophages ulisboa.pt. The presence of the carboxamide group in the THPP structure is suggested to be associated with its activity, drawing parallels to other MmpL3 inhibitors like indole-carboxamides asm.org.
Systematic structural modifications of the THPP core and its substituents are undertaken to explore their impact on potency and other pharmacological properties. While detailed, publicly available SAR tables specifically for THPP analogues were not extensively found in the provided snippets, the general approach in developing MmpL3 inhibitors involves modifying different regions of the molecule to optimize interactions with the target and improve characteristics such as membrane permeability and metabolic stability smolecule.comulisboa.pt. The identification of THPPs through whole-cell screening campaigns highlights their potential as lead compounds for further optimization through targeted structural modifications nih.gov.
Computational Approaches in SAR Analysis (e.g., Molecular Docking and Dynamics)
Computational methods play a significant role in the SAR analysis and design of MmpL3 inhibitors, providing insights into their binding interactions and dynamic behavior at the molecular level. Techniques such as molecular docking and molecular dynamics (MD) simulations are commonly employed.
Molecular docking is used to predict the binding orientation and affinity of small molecules, such as THPP analogues, within the active site of the target protein, MmpL3 acs.orgacs.org. This helps in understanding how different structural features of the ligand contribute to binding energy and specificity. Studies on other MmpL3 inhibitors, like SQ109, have utilized docking to explore the fit of analogues within the binding pocket and assess the impact of structural additions nih.gov.
Molecular dynamics simulations provide a more dynamic view of the ligand-protein complex over time, allowing researchers to evaluate the stability of the binding pose and capture conformational changes in both the ligand and the protein acs.orgacs.orgnih.gov. These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for stable binding and inhibitory activity nih.govmdpi.com. For example, MD simulations have been used to study the dynamic behavior of SQ109 analogues in complex with MmpL3, providing insights into their stability and interactions nih.gov. Although specific computational studies on this compound binding to MmpL3 were not detailed in the provided snippets, the successful application of these methods to other MmpL3 inhibitors indicates their relevance and applicability to the THPP series in understanding their SAR and guiding analogue design acs.orgacs.org.
Rational Design of Novel this compound Derivatives
Rational design of novel this compound derivatives is an iterative process informed by SAR studies and computational insights. The goal is to design compounds with enhanced potency, improved pharmacokinetic properties, and reduced potential for resistance development.
Based on the understanding of how THPPs interact with MmpL3, medicinal chemists can design analogues with specific modifications aimed at optimizing these interactions. This might involve altering substituents on the tetrahydropyrazolo[1,5-a]pyrimidine core or the carboxamide group to improve binding affinity, enhance permeability across the mycobacterial cell wall, or increase metabolic stability smolecule.comulisboa.pt.
Rational design can also leverage computational findings, such as key residues involved in MmpL3 binding identified through docking and MD simulations nih.govmdpi.com. By designing analogues that form favorable interactions with these critical residues, researchers can aim for increased potency and specificity. The identification of THPPs as MmpL3 inhibitors through phenotypic screening provides a validated starting point for structure-based drug design efforts focused on this target nih.gov. Rational design in the context of THPPs for anti-tubercular therapy is driven by the need for new agents that are effective against drug-resistant strains and can shorten treatment duration elsevier.esfrontiersin.org.
Research Challenges and Future Directions in Drug Discovery
Despite the promise of this compound and its analogues as anti-infective agents, particularly against M. tuberculosis, several challenges need to be addressed in their continued drug discovery and development.
Strategies for Overcoming Resistance Mechanisms
The emergence of drug resistance is a major challenge in treating infectious diseases, including tuberculosis elsevier.esfrontiersin.orgoup.comdovepress.comnih.gov. For THPPs, resistance can arise through various mechanisms, notably mutations in the target protein MmpL3 nih.govplos.orgacs.org. Studies have identified single mutations in the essential mmpL3 gene that confer resistance to THPP and other MmpL3 inhibitors nih.govplos.orgacs.org.
Strategies to overcome resistance mechanisms for THPP analogues include:
Identifying Resistance Mechanisms: Thoroughly characterizing the specific mutations in MmpL3 and other potential resistance mechanisms (e.g., efflux pumps) that confer reduced susceptibility to THPPs is crucial oup.complos.orgacs.org.
Designing Analogues Active Against Resistant Strains: Armed with knowledge of resistance-conferring mutations, researchers can design THPP analogues that retain activity against strains harboring these mutations. This may involve modifications that restore or improve binding to the mutated MmpL3 protein acs.org.
Combination Therapies: Developing THPP analogues for use in combination with other drugs that have different mechanisms of action can help prevent or delay the emergence of resistance frontiersin.org.
Exploring Alternative Targets: While MmpL3 is a primary target, investigating whether THPPs or their analogues have activity against other mycobacterial targets could provide alternative strategies to combat resistance or treat infections where MmpL3-mediated resistance has emerged.
Optimization of Preclinical Activity Profiles
Optimizing the preclinical activity profile of THPP analogues is essential for their successful progression to clinical development. This involves improving their potency, pharmacokinetic properties, and ensuring their efficacy against different physiological states of the pathogen.
Key areas for optimization include:
Enhancing Potency: Further structural modifications guided by SAR and computational studies are needed to improve the intrinsic activity of THPP analogues against M. tuberculosis, including drug-resistant strains acs.org.
Improving Pharmacokinetic Properties: Optimizing properties such as absorption, distribution, metabolism, and excretion (ADME) is critical for achieving effective drug concentrations at the site of infection smolecule.comfrontiersin.orgwho.intdiva-portal.org. This may involve modifying the lipophilicity, polarity, and metabolic stability of the compounds.
Efficacy Against Different Bacterial States: M. tuberculosis can exist in different physiological states (e.g., actively replicating and non-replicating) within the host, and drugs effective against both states are highly desirable frontiersin.orgdiva-portal.orgasm.org. Preclinical studies should evaluate the activity of optimized THPP analogues against these different populations. While some MmpL3 inhibitors, including this compound, have shown activity against nonreplicating bacilli, this can vary among different compounds asm.org.
Reducing Off-Target Activity: Although not explicitly covered in the allowed scope, minimizing off-target interactions that could lead to toxicity is a general goal in preclinical optimization oup.com.
Exploration of Broader Antimicrobial/Antiviral Spectra
Research into tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamide (THPP) compounds has primarily focused on their activity against Mycobacterium tuberculosis. These compounds, including this compound, were identified through high-throughput whole-cell screening campaigns for their anti-tubercular properties. nih.govresearchgate.net While the initial focus was on tuberculosis, the potential for broader antimicrobial or antiviral spectra for THPP compounds and their analogues is an area of ongoing investigation within the scientific community.
The mycobacterial cell wall, a complex structure composed of peptidoglycan, arabinogalactan, and mycolic acids, is essential for growth and survival and serves as a barrier against antibiotics. frontiersin.orgcambridge.org The diverse pathways involved in cell wall biosynthesis and transport have been exploited for the development of anti-mycobacterial drugs. frontiersin.org THPPs have been shown to interfere with mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. frontiersin.org This mechanism, targeting a fundamental bacterial process, raises the possibility of activity against other bacterial species that share similar cell wall synthesis pathways or related essential processes.
While the primary literature identifies THPPs as antitubercular agents, specifically targeting enzymes and transporters involved in mycolic acid synthesis, the exploration of their effects on a wider range of pathogens is a logical extension of this research. nih.govfrontiersin.orgresearchgate.netnih.gov Broad-spectrum antimicrobial agents are highly sought after due to the increasing prevalence of drug-resistant bacteria. frontiersin.orgnih.govplos.orgnih.gov The mechanism of action of many antibacterial drugs involves targeting essential bacterial processes such as cell wall synthesis, protein synthesis, nucleic acid synthesis, or membrane function. fip.orgexplorationpub.comlumenlearning.com Given that THPPs impact mycolic acid synthesis, a vital component for mycobacteria, investigating their activity against other bacteria, particularly those with similar cell envelope structures or metabolic pathways, could reveal a broader spectrum of activity.
Similarly, the potential antiviral activity of THPP compounds and their analogues is an area that warrants exploration. Antiviral strategies often target different stages of the viral life cycle, including entry, replication, and assembly. mdpi.comnih.govmedintensiva.org While the current research on THPPs is centered on antibacterial mechanisms, structural similarities or functional interactions with host or viral targets could potentially lead to antiviral effects. For instance, some antiviral compounds interfere with viral coat protein assembly or disrupt viral replication processes. mdpi.com The pyrimidine core present in this compound is a structural motif found in various biologically active compounds, including some with reported antiviral properties. mdpi.com Further research is needed to systematically evaluate the activity of THPPs and their analogues against a diverse panel of viruses to determine if they possess any significant antiviral capabilities.
Advanced Methodologies for Target Identification and Validation
Identifying the precise cellular target of a compound is crucial for understanding its mechanism of action, optimizing its efficacy, and predicting potential resistance pathways. For THPP compounds, advanced methodologies have been employed to identify and validate their molecular targets in Mycobacterium tuberculosis.
Initially, studies involving the generation of spontaneous resistant mutants of M. tuberculosis and subsequent whole-genome sequencing were utilized. nih.govresearchgate.netnih.gov This approach allowed researchers to identify single nucleotide polymorphisms (SNPs) in specific genes that conferred resistance to THPPs. nih.govresearchgate.netnih.gov Early studies using this method suggested that the essential gene mmpL3, encoding a mycobacterial membrane protein involved in trehalose (B1683222) monomycolate (TMM) transport, was the target of THPPs and other diverse chemical classes. nih.govresearchgate.netnih.govasm.orgpnas.orgnih.gov Mutations in mmpL3 were found in THPP-resistant strains, and treatment with THPPs led to the accumulation of TMM, consistent with the inhibition of MmpL3-mediated transport. nih.govresearchgate.netnih.govnih.gov
However, more advanced methodologies, such as chemoproteomics, have provided further insights into the direct molecular target of THPPs. researchgate.netrsc.orgrcsb.org Chemoproteomics allows for the direct assessment of compound-target engagement within the cellular context. rsc.org Using this technique, it was shown that THPPs selectively bind to EchA6, a catalytically inactive enoyl-CoA hydratase in M. tuberculosis, in a stereospecific manner. researchgate.netnih.govrcsb.orgacs.org This finding challenged the initial assignment of MmpL3 as the primary target and suggested that mutations in MmpL3 might instead impair the import of THPP into the bacterium. researchgate.net
Biochemical evaluations have further validated EchA6 as the molecular target of THPPs. researchgate.net EchA6 is an essential protein that binds long-chain acyl-CoAs and is required for shuttling fatty acyl-CoA esters into the fatty acid synthase II (FAS-II) system for mycolic acid biosynthesis. researchgate.netnih.govrcsb.org THPP inhibitors compete with CoA-binding to EchA6, leading to the suppression of mycolic acid synthesis. researchgate.netnih.govrcsb.org
Target validation techniques have included demonstrating that a specific point mutation in EchA6 (W133A) abrogates THPP binding and increases the minimum inhibitory concentration (MIC) in vitro and the effective dose in vivo in mouse models of tuberculosis. researchgate.netnih.govrcsb.org Furthermore, studies investigating the interaction of EchA6 with other enzymes in the FAS-II pathway using bacterial two-hybrid assays have suggested that the essentiality of EchA6 may be linked to its role in feeding long-chain fatty acids into this pathway. researchgate.netnih.govrcsb.org
Metabolomics is also emerging as a valuable tool in mode of action studies, allowing for the analysis of metabolic changes in cells after drug treatment, which can be correlated to the inhibited metabolic pathway. rsc.org This approach can complement target identification studies by providing functional evidence of pathway inhibition.
The research on THPPs exemplifies how advanced methodologies, including genomics, chemoproteomics, biochemical assays, and metabolomics, are essential for accurately identifying and validating the molecular targets of potential anti-infective agents, particularly when initial findings from different techniques may appear contradictory.
5,10,15,20 Tetrakis 4 Hydroxyphenyl Porphyrin Thpp and Its Derivatives: Photonic and Catalytic Research
Synthetic Routes and Functionalization Strategies for Porphyrin THPP
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin, commonly abbreviated as THPP, is a synthetic porphyrin that features a symmetrical tetrapyrrole macrocycle with four hydroxyphenyl groups attached at the meso positions. This structure provides a rigid, light-absorbing core with peripheral functional groups that are crucial for further chemical modification and for modulating the molecule's properties.
The synthesis of the THPP macrocycle is most commonly achieved through the acid-catalyzed condensation of pyrrole (B145914) with 4-hydroxybenzaldehyde. Two prevalent methods for this reaction are the Adler-Longo and Lindsey syntheses.
The Adler-Longo method typically involves a one-pot reaction where the aldehyde and pyrrole are refluxed in an acidic solvent, such as propionic acid, under aerobic conditions. researchgate.net While straightforward, this method often results in modest yields, generally ranging from 10% to 30%, due to the formation of significant amounts of polymeric byproducts that complicate purification. researchgate.net An improved protocol utilizes a mixture of nitrobenzene, propionic acid, and acetic acid, followed by purification using a Soxhlet extractor with ethyl acetate. This modification simplifies the purification process and has been reported to increase the yield to as high as 56%. nih.gov
In a move towards more environmentally friendly procedures, a mechanochemical synthesis has been developed. This solvent-free method involves grinding the reactants (pyrrole and 4-hydroxybenzaldehyde) with an acid catalyst. The reaction proceeds through a porphyrinogen intermediate, which is subsequently oxidized to form the stable porphyrin macrocycle. researchgate.net
Below is a data table summarizing the common synthetic routes for THPP.
Table 1: Comparison of Synthetic Methods for THPP| Method | Description | Typical Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Adler-Longo | One-pot condensation of 4-hydroxybenzaldehyde and pyrrole in refluxing propionic acid. | 10-30% | Simple, one-step procedure. | Low yields, significant byproduct formation, difficult purification. |
| Improved Adler-Longo | Adler-Longo method followed by Soxhlet extraction for purification. | ~56% | Higher yield, simplified purification. | Requires specialized extraction apparatus. |
| Two-Step (via TMeOPP) | Synthesis of tetramethoxy precursor followed by demethylation. | Generally higher than direct condensation | Higher yields, easier purification of intermediate. | Two-step process, requires additional reagents. |
| Mechanochemical | Solvent-free grinding of reactants with an acid catalyst. | Varies; can be comparable to solution methods. | Environmentally friendly (solvent-free). | May require optimization; oxidation step can be slow. |
The four peripheral hydroxyl (-OH) groups are a defining feature of the THPP molecule and are introduced directly during the synthesis by using 4-hydroxybenzaldehyde as the aldehyde precursor. These phenolic hydroxyl groups are of paramount importance as they serve as primary sites for subsequent functionalization of the porphyrin macrocycle.
The reactivity of these hydroxyl groups allows for a wide range of chemical transformations, enabling the attachment of various other functional moieties. A common reaction is etherification, where the hydroxyl group is converted into an ether linkage (-O-R). This strategy is used to attach diverse chemical groups to the porphyrin periphery, thereby modifying its physical and chemical properties. For instance, the attachment of long alkyl chains can increase lipophilicity, while linking charged groups can enhance water solubility. This versatility makes THPP a valuable platform molecule for creating tailored porphyrin derivatives for specific applications.
A significant challenge in the application of porphyrins is their often-poor solubility in aqueous media. The peripheral hydroxyl groups of THPP offer a convenient handle to address this issue. One of the most effective strategies for enhancing both aqueous solubility and biocompatibility is PEGylation .
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule. In the case of THPP, this is typically achieved by reacting the peripheral hydroxyl groups with a reactive form of PEG. The resulting derivative, 5,10,15,20-tetrakis(4-polyethyleneoxy)phenyl)porphyrin, benefits from the hydrophilic and flexible nature of the PEG chains. This modification disrupts the intermolecular aggregation that is common among planar porphyrin molecules and presents a hydrophilic shell to the solvent, thereby increasing water solubility. Furthermore, PEGylation is a well-established method in pharmaceutical sciences for improving the pharmacokinetic properties of molecules by increasing their hydrodynamic size and shielding them from the immune system.
The functional groups on THPP make it an excellent building block for incorporation into larger, more complex material systems like metal-organic frameworks (MOFs) and polymers.
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. Porphyrins are highly desirable ligands due to their intrinsic photophysical properties and catalytic activity. THPP and its derivatives can be incorporated into MOFs in several ways:
Direct incorporation as a linker: The hydroxyl groups can be modified, for example, to carboxylic acids (e.g., 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin, TCPP), which can then directly coordinate with metal centers to form the framework.
In situ encapsulation: THPP molecules can be trapped within the pores of a growing MOF during its synthesis (a "ship-in-a-bottle" approach). nih.gov
Post-synthetic modification (PSM): Pre-synthesized MOFs with reactive sites can be modified by grafting THPP molecules onto their internal or external surfaces. nih.gov
Polymeric Systems: THPP can be covalently integrated into polymer chains or used as a cross-linking agent. The hydroxyl groups can be reacted with suitable monomers or polymer backbones. For example, porphyrin-containing polysiloxanes have been created by reacting a mono-hydroxy-functionalized porphyrin with a polysiloxane chain. This integration combines the properties of the porphyrin (e.g., light absorption, photosensitization) with the processability and mechanical properties of the host polymer.
Supramolecular Assembly and Aggregation Behavior
The large, planar aromatic surface of porphyrins like THPP predisposes them to self-assemble into ordered aggregates through non-covalent interactions, primarily π-π stacking. This aggregation behavior is highly dependent on environmental factors such as solvent composition, concentration, pH, and ionic strength. The mode of aggregation significantly alters the photophysical properties of the porphyrin.
The aggregation of porphyrins is often categorized into two main types, H-aggregates and J-aggregates, based on the relative orientation of the monomer units, which is reflected in their UV-visible absorption spectra.
H-aggregates are characterized by a face-to-face (co-facial) stacking of the porphyrin macrocycles. This arrangement leads to strong excitonic coupling between the transition dipoles of the monomers, resulting in a blue-shift (hypsochromic shift) of the Soret band in the absorption spectrum compared to the monomer.
J-aggregates involve an edge-to-edge or slipped co-facial arrangement. This geometry results in a red-shifted (bathochromic), and often sharpened and intensified, Soret band.
Research on THPP has demonstrated that it can form both types of aggregates depending on the conditions. In ethanol-water mixtures, increasing the proportion of water (a poor solvent for the porphyrin core) induces aggregation. At neutral pH, the formation of both H- and J-aggregates of the free-base THPP has been observed and studied using UV-vis, fluorescence, and Raman spectroscopy. worldscientific.com
The choice of solvent system can also dictate the type of aggregate formed. For example, studies have shown that THPP forms J-type aggregates in both dimethylformamide (DMF)-water and DMF-chloroform solutions. However, the extent of the red shift of the Soret band is different in the two systems (12 nm in DMF-water vs. 32 nm in DMF-chloroform), suggesting a structural difference between the aggregates. This difference is attributed to distinct driving forces: π-σ interactions in the aqueous mixture versus hydrogen bonding in the chloroform mixture. researchgate.net The interaction with additives, such as the anionic surfactant sodium bis(2-ethylhexyl)sulfosuccinate (AOT) in aqueous solutions, has also been shown to specifically promote the formation of J-aggregates. acs.org
The pH of the solution is another critical factor. At acidic pH, the central nitrogen atoms of the porphyrin core become protonated. This protonation can induce a conformational change that makes the molecule more planar, thereby promoting aggregation. worldscientific.com
Table 2: Compound Names Mentioned in the Article
| Abbreviation | Full Compound Name |
|---|---|
| THPP | 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin |
| TMeOPP | 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin |
| TCPP | 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin |
| PEG | Polyethylene glycol |
| MOF | Metal-Organic Framework |
| DMF | Dimethylformamide |
| AOT | Sodium bis(2-ethylhexyl)sulfosuccinate |
Influence of pH and Solvent Environment on Self-Assembly
The supramolecular assembly of THPP is highly sensitive to the surrounding chemical environment, particularly pH and the nature of the solvent. These factors govern the non-covalent interactions, such as hydrogen bonding and hydrophobic effects, that drive the aggregation process.
The state of porphyrin molecules, including aggregation, is known to change depending on the pH and solute concentration. researchgate.net For THPP, the four peripheral hydroxyl groups are key functional sites whose protonation state is dictated by the pH of the medium. Changes in pH can alter the electrostatic interactions between porphyrin molecules, influencing their tendency to self-assemble. researchgate.net This pH-dependent behavior is a critical factor in controlling the formation of specific supramolecular structures. acs.org
The solvent environment plays a crucial role, with aggregation phenomena being influenced by molecular-solvent and intermolecular hydrogen bonding, as well as hydrophobic effects. researchgate.net In the case of hydrophobic fluorophores, increasing the fraction of a poor solvent, such as water in a THF/water mixture, can induce molecular aggregation by promoting desolvation. acs.org This principle applies to THPP, where solvent composition can be tuned to control the extent and morphology of aggregation. The presence of strong Lewis bases, like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), in the crystallization mixture can effectively prevent the direct supramolecular networking of THPP molecules. nih.gov These solvent molecules compete with the intermolecular O-H---O-H hydrogen bonds that would otherwise lead to extended architectures, instead forming O-H---N(base) interactions and leading to the formation of solvated adducts. nih.gov The kinetic mechanisms of self-assembly are also heavily dependent on solvent conditions, proceeding through multistep processes that can lead to varied nanostructures. nih.gov
Table 1: Factors Influencing THPP Self-Assembly
| Factor | Influence on Self-Assembly | Governing Interactions | Reference |
|---|---|---|---|
| pH | Alters the protonation state of hydroxyl groups, affecting intermolecular electrostatic forces and directing the assembly process. | Electrostatic interactions, Hydrogen bonding | researchgate.netresearchgate.net |
| Solvent Polarity | Poor solvents can induce aggregation due to hydrophobic effects and desolvation. | Hydrophobic interactions | acs.org |
| Competing Solvents (e.g., DMF) | Can inhibit self-assembly by forming strong hydrogen bonds with the porphyrin's hydroxyl groups, preventing intermolecular networking. | Competitive hydrogen bonding | nih.gov |
| Solvent Conditions (General) | Dictate the kinetic pathways of assembly, leading to the formation of diverse, stabilized nanostructures. | Hydrogen bonding, Hydrophobic effects, van der Waals forces | nih.gov |
Computational Modeling of Aggregation Thermodynamics and Kinetics
Computational modeling provides essential insights into the complex processes of THPP aggregation, allowing for the exploration of thermodynamic driving forces and kinetic pathways that are often difficult to probe experimentally. nih.govresearchgate.net Methodologies developed for studying protein and amyloid aggregation are highly relevant, as they involve similar principles of self-assembly into ordered structures. nih.gov
By combining quantitative kinetic data from experiments with global fitting to theoretical models, it is possible to determine the underlying molecular mechanism of aggregation, including the reaction orders and rate constants for various steps. nih.gov Advanced computational frameworks can build predictive models for aggregation kinetics based on parameters derived from MD simulations, taking into account factors like conformational stability and colloidal interactions under various solution conditions. nih.gov This approach allows for a deeper understanding of how thermodynamics and kinetics are coupled; for instance, simulations have shown that kinetic pathways can lead to metastable aggregate structures that differ from the most thermodynamically stable state. acs.orgacs.org
Theoretical and Computational Studies of Electronic and Optical Properties
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Analyses
Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are powerful quantum chemical methods used to investigate the electronic structure and optical properties of THPP. nih.govacs.org These computational approaches are crucial for interpreting experimental electronic absorption spectra and understanding the nature of frontier molecular orbitals. acs.orgresearchgate.net
A key application of DFT/TDDFT is the analysis of the UV-vis spectra of THPP and its derivatives, such as its deprotonated, anionic forms. nih.govnih.gov Calculations have shown that the choice of the exchange-correlation functional is critical for obtaining accurate results. nih.govchemrxiv.org For example, while the popular B3LYP functional can exaggerate the redshift of certain absorption bands in deprotonated THPP, range-separated functionals like CAMY-B3LYP may offer more moderate and accurate predictions for some transitions. nih.govchemrxiv.org These studies help to attribute specific spectral features, such as the hyperporphyrin spectra observed in anionic THPP, to changes in the electronic structure, like the mixing of phenol (B47542)/phenoxide character into the highest occupied molecular orbital (HOMO). nih.govacs.orgnih.gov
Table 2: Performance of DFT Functionals in THPP Spectral Analysis
| Functional | Performance Characteristic | Reference |
|---|---|---|
| B3LYP | A popular hybrid functional that can greatly exaggerate the redshift of the far-red hyperporphyrin band of O-deprotonated THPP. | nih.govchemrxiv.org |
| CAMY-B3LYP | A range-separated functional that predicts a more moderate redshift, but may fail to reproduce other experimentally observed absorptions. | nih.govchemrxiv.org |
Investigation of Ground and Excited Electronic States
Theoretical studies provide a detailed picture of the ground and excited electronic states of THPP, which govern its photophysical properties. The electronic structure is defined by the arrangement and energies of its frontier molecular orbitals (HOMO and LUMO). For THPP, calculations reveal that the HOMO is of the a2u-type, characteristic of tetraphenylporphyrins, but with a significant admixture of phenol/phenoxide character. nih.govacs.org This mixing elevates the energy of the HOMO relative to other frontier orbitals, a key factor responsible for the spectral redshifts observed upon deprotonation. nih.govacs.orgnih.gov
TDDFT calculations allow for a detailed analysis of the electronic transitions that give rise to the absorption spectrum. nih.govacs.org The characteristic Q-bands in the visible region of the porphyrin spectrum are not pure single-orbital transitions but are composed of combinations of excitations. nih.govacs.org For instance, the lower-energy Q transition involves contributions from both the HOMO → LUMO and HOMO-1 → LUMO+1 excitations, while the higher-energy Q-band is a different combination of these same transitions. nih.govacs.org The relative energies of different excited states, including optically "bright" and "dark" states, and the efficiency of internal conversion between them, are critical in determining properties like fluorescence quantum yield. nih.gov
Charge Separation and Transfer Mechanisms within THPP Systems
The movement of charge within THPP and its assemblies upon photoexcitation is fundamental to its use in photonic applications. Excitation of the porphyrin core can lead to a redistribution of electron density, often towards the peripheral substituents. rsc.org In systems where THPP interacts with other molecules or materials, light-induced charge separation can occur, creating a transient state with a positive charge on one component and a negative charge on the other.
For example, in complexes of porphyrins with electron-donating species, the quenching of the porphyrin's excited state can be correlated with a partial transfer of electron density to the porphyrin's peripheral groups. rsc.org Studies on a THPP analogue, tetrakis(4-aminophenyl)porphyrin (TAPP), complexed with silver nanoparticles have demonstrated fast charge separation upon photoexcitation, followed by a slower charge recombination process. slideshare.net The efficiency of intramolecular electron transfer is highly dependent on the molecular geometry and the electronic coupling between the donor and acceptor sites. For efficient transfer, an ordered transition state is often required. nih.govacs.org In some porphyrin arrays, a phenomenon known as symmetry-breaking charge transfer can occur in the excited state, particularly in polar solvents, leading to the formation of a charge-transfer state. rsc.org The degree of charge separation can be theoretically investigated by calculating the exciton binding energy, which quantifies the Coulombic attraction between the separated electron and hole. acs.org
Table 3: Electron Transfer Dynamics in a Porphyrin Dimer System
| Parameter | Value / Observation | Solvent System | Reference |
|---|---|---|---|
| Electron Transfer Rate | 10.0 MHz at 200 K to 53.9 MHz at 298 K | Not specified | nih.govacs.org |
| Activation Enthalpy (Δ‡H) | 9.55 kJ mol–1 | CD2Cl2/toluene-d8/THF-d8 (1:1:1) | acs.org |
| Activation Enthalpy (Δ‡H) | 5.67 kJ mol–1 | 2-methyltetrahydrofuran | acs.org |
| Activation Entropy (Δ‡S) | Negative sign suggests an ordered transition state is required. | Not specified | nih.govacs.org |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are an indispensable tool for studying the complex intermolecular interactions that govern the structure, dynamics, and self-assembly of THPP systems. nih.govk-state.edu These simulations model the motion of atoms and molecules over time, providing a dynamic view of processes like molecular recognition and aggregation. nih.gov
By using all-atom or coarse-grained models, MD simulations can elucidate the kinetic mechanisms of self-assembly in different solvent environments. nih.gov They can reveal how THPP molecules approach each other, the specific interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the resulting aggregates, and how solvent molecules mediate these interactions. nih.govfrontiersin.org For instance, simulations can quantify the role of interfacial water molecules in stabilizing a complex. frontiersin.org Furthermore, MD simulations are used to generate realistic ensembles of molecular conformations. acs.org These equilibrium trajectories can then be sampled for higher-level quantum mechanical calculations of electronic properties, providing a bridge between molecular motion and electronic structure. acs.org This multiscale approach is essential for building a comprehensive understanding of the structure-property relationships in THPP-based materials.
Preclinical Photodynamic and Photocatalytic Applications
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin, commonly known as THPP, is a synthetic porphyrin that has garnered significant interest for its potential applications in photodynamic therapy (PDT) and photocatalysis. Its molecular structure allows for the generation of reactive oxygen species upon light activation, a key mechanism for its therapeutic and catalytic functions.
Photodynamic therapy relies on a photosensitizer, light, and oxygen to produce cytotoxic reactive oxygen species (ROS). Upon light absorption, the photosensitizer (like THPP) transitions from its ground state to an excited singlet state, and then to a longer-lived excited triplet state. This triplet state can then initiate two types of photochemical reactions.
Type I Reaction: The excited photosensitizer reacts with a substrate, such as a biological macromolecule, through electron or hydrogen transfer, creating free radicals. These radicals then react with molecular oxygen to produce ROS like superoxide anions, hydrogen peroxide, and hydroxyl radicals. researchgate.net
Type II Reaction: The excited photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). researchgate.net This pathway is often considered the primary mechanism for the cytotoxic effects in PDT. e-ce.org
The efficiency of singlet oxygen generation is a critical parameter for a photosensitizer's efficacy. While specific quantum yield values for THPP can vary based on the solvent and experimental conditions, porphyrin derivatives are known for their ability to produce singlet oxygen. For instance, a related porphyrin, 5,10,15,20-tetra(quinolin-2-yl)porphyrin (2-TQP), was found to have a high singlet oxygen quantum yield of 0.62. mdpi.com The microenvironment of the photosensitizer can also influence the dominant pathway. For example, encapsulating a similar porphyrin (mTHPP) in electron-rich micelles was shown to switch the photoactivation from a Type II to a Type I mechanism, which can enhance PDT efficacy under hypoxic (low oxygen) conditions often found in tumors. nih.gov
The photosensitizing capabilities of THPP and its derivatives have been evaluated in various cancer cell lines. These in vitro studies are crucial for determining a compound's potential as a PDT agent by assessing its phototoxicity (cell-killing ability upon light activation) and dark toxicity (toxicity without light).
In one study, THPP-mediated PDT was tested on human (WM35 and M1–15) and murine (B16-F10) melanoma cell co-cultures. The results showed that THPP induced a dose-dependent cytotoxic effect upon irradiation, with IC₅₀ values (the concentration required to kill 50% of the cells) of 18.91 μg/mL for WM35, 14.19 μg/mL for M1-15, and 32.009 μg/mL for B16-F10. mdpi.com Importantly, THPP exhibited no significant dark toxicity at the concentrations that were effective for phototoxicity. mdpi.com
Modification of the THPP molecule can further enhance its photosensitizing properties. For example, pegylated derivatives of THPP (p-THPP-PEG) were studied in human colorectal carcinoma (HCT 116) and prostate cancer (DU 145) cell lines. The attachment of polyethylene glycol (PEG) chains reduced the dark cytotoxicity of the parent porphyrin, and a derivative with a 2000 Da PEG chain (p-THPP-PEG(2000)) showed the highest photodynamic efficacy in both cell lines. nih.gov
The table below summarizes the in vitro phototoxicity of THPP in different cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| WM35 | Human Melanoma | 18.91 |
| M1-15 | Human Melanoma | 14.19 |
| B16-F10 | Murine Melanoma | 32.01 |
Data sourced from a study on melanoma co-cultures exposed to THPP and irradiation. mdpi.com
Upon light activation, THPP generates ROS, which inflicts oxidative damage on cellular components, leading to cell death. The primary modes of cell death induced by PDT are apoptosis (programmed cell death) and necrosis.
Studies have shown that THPP-mediated PDT can induce cell death through both apoptosis and necrosis in melanoma cells. mdpi.com The process of apoptosis is a controlled dismantling of the cell, characterized by events such as chromatin condensation and the activation of specific enzymes called caspases. In some PDT mechanisms, apoptosis is initiated in the mitochondria, involving the release of cytochrome c, which in turn activates caspases. aacrjournals.org However, PDT can also trigger apoptosis through caspase-independent pathways, such as the translocation of the Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus. aacrjournals.org
The subcellular localization of the photosensitizer plays a critical role in the mechanism of cell death. Unmodified THPP has been observed to distribute ubiquitously within cells, with a preference for membranes of organelles like mitochondria, the endoplasmic reticulum (ER), and lysosomes. nih.gov Damage to these specific organelles by ROS can trigger distinct cell death pathways. For instance, damage to mitochondria is a potent trigger for apoptosis. nih.gov
Research on melanoma cells treated with THPP-PDT showed an increase in TNFα, a signaling protein involved in inflammation and cell death, and the inhibition of several pro-survival transcription factors, including NF-kB, MITF, HIF1α, and AP-1. mdpi.com This indicates that THPP-PDT not only directly kills cancer cells through oxidative stress but also interferes with the signaling pathways that promote their survival and proliferation.
Beyond biomedical applications, porphyrins like THPP are being explored as photosensitizers in photocatalytic systems for producing hydrogen (H₂) from water. This process is a promising avenue for generating clean energy. In these systems, the porphyrin absorbs visible light and initiates electron transfer processes that lead to the reduction of protons to H₂.
THPP and its metal derivatives have been used to create hybrid materials with semiconductors like titanium dioxide (TiO₂) to enhance their photocatalytic activity under visible light. mdpi.com TiO₂ itself is a potent photocatalyst but is primarily active under UV light. By sensitizing TiO₂ with THPP, the hybrid material can harness a broader spectrum of sunlight for hydrogen production. mdpi.comresearchgate.net
In one study, a series of hybrid nanocomposites were created using THPP and its palladium (THPP-Pd) and zinc (THPP-Zn) derivatives with TiO₂. When platinum nanoparticles were added as a co-catalyst, the Pt/THPP-Pd-TiO₂ composite achieved a high H₂ production rate of 2025.4 μmol g⁻¹ h⁻¹. mdpi.com This efficiency was significantly higher than that of composites made with THPP-Zn or the metal-free THPP. mdpi.com The superior performance of the palladium-containing composite was attributed to a stronger driving force for electron transfer from the excited THPP-Pd to the TiO₂. mdpi.com
Another approach involved constructing a dual-porphyrin heterostructure by coupling THPP with a zinc-containing porphyrin (ZnTCPP). This heterostructure demonstrated a very high photocatalytic H₂ evolution rate of 41.4 mmol h⁻¹ g⁻¹, which was approximately 17 times higher than that of THPP alone. researchgate.net
A significant challenge in the clinical application of porphyrins like THPP is their hydrophobicity, which leads to aggregation in aqueous biological environments and limits their effective delivery to target tissues. frontiersin.org To overcome this, researchers are incorporating THPP and other porphyrins into nanoscale delivery systems. rsc.org These nanocarriers can improve the solubility, stability, and bioavailability of the photosensitizer. nih.gov
Various nanoplatforms have been developed for porphyrin delivery, including:
Liposomes: Encapsulating pegylated THPP in liposomes was found to alter its intracellular localization, leading to a distinct lysosomal accumulation pattern and a greater tendency to induce apoptosis compared to the free photosensitizer. nih.gov
Polymeric Nanoparticles and Micelles: Porphyrins can be encapsulated within or conjugated to polymers to form nanoparticles or micelles. cambridge.org These systems can enhance cellular uptake and improve the phototherapeutic performance of the encapsulated porphyrin. nih.gov
Inorganic Nanoparticles: Mesoporous silica nanoparticles and gold nanorods have been used to deliver porphyrins. These structures can protect the photosensitizer and facilitate the generation and release of singlet oxygen. cambridge.org
By encapsulating porphyrins in nanoparticles, their photodynamic efficacy can be significantly enhanced. nih.gov For example, a nanostructure composed of lipid carriers coated with a porphyrin-chitosan conjugate showed high phototoxicity against bladder cancer cells, with an IC₅₀ value 3.2 times lower than the free porphyrin. frontiersin.org This enhanced effect was correlated with higher cellular uptake of the nanoparticle-immobilized porphyrin. frontiersin.org
Interactions with Metal Ions and Metalloporphyrin Derivatives
The porphyrin macrocycle of THPP can act as a ligand, binding various metal ions in its central cavity to form metalloporphyrin derivatives. ulisboa.pt This process, known as metalation, can significantly alter the photophysical, electrochemical, and catalytic properties of the porphyrin. nih.govsciepub.com The insertion of a metal ion changes the symmetry of the molecule, which is reflected in changes to its UV-visible absorption spectrum. ulisboa.pt
Different metal ions can be incorporated into the THPP core, including zinc (Zn), copper (Cu), cobalt (Co), and nickel (Ni). nih.gov The specific metal ion influences the electronic properties of the resulting metalloporphyrin. For instance, metalloporphyrins with closed-shell metal ions like Zn(II) have electronic spectra that are not dramatically different from the free-base porphyrin. In contrast, metals with partially filled d-orbitals, like Ni(II), can engage in back-bonding with the porphyrin ring, which increases the energy gap between the molecule's orbitals and shifts its absorption peaks to shorter wavelengths. ulisboa.pt
These modifications are highly relevant for THPP's applications:
In Photocatalysis: As mentioned previously, metallated derivatives of THPP, such as THPP-Pd and THPP-Zn, have shown different efficiencies in photocatalytic hydrogen production when combined with TiO₂. mdpi.com
In Sensing: Thin films of THPP metal complexes have been used to fabricate optical gas sensors. A study found that a Zn-THPP complex exhibited the strongest response to nitrogen dioxide (NO₂) gas compared to complexes with Ni, Co, or Cu. nih.gov
The synthesis of these metalloporphyrin derivatives allows for the fine-tuning of THPP's properties for specific applications, ranging from cancer therapy and chemical sensing to renewable energy generation. nih.govporphychem.com
Synthesis and Characterization of Metal-Complexed THPP (e.g., Zn-THPP, Fe-THPP, Co-THPP)
The synthesis of metal-complexed THPP, also known as metalloporphyrins, typically involves the reaction of the free-base porphyrin (H₂THPP) with a corresponding metal salt. Common methods include refluxing the free-base porphyrin with an excess of a metal salt, such as a metal chloride or acetate, in a high-boiling point solvent like dimethylformamide (DMF). nih.govresearchgate.net For instance, Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl), a structurally similar compound, is prepared by reacting tetraphenylporphyrin with ferrous chloride in the presence of air. wikipedia.org Similarly, cobalt(II) complexes can be synthesized by heating the free-base porphyrin with cobalt(II) chloride hexahydrate in DMF. nih.gov Zinc insertion to form Zn-THPP can be achieved by reacting THPP with zinc salts. nih.govresearchgate.net
The successful formation and purity of these metal complexes are confirmed through various characterization techniques.
UV-Visible (UV-Vis) Spectroscopy : This is a primary tool for confirming metal insertion. The spectrum of a free-base porphyrin typically shows a strong Soret band (around 420 nm) and four weaker Q-bands in the 500-700 nm range. Upon metalation, the number of Q-bands reduces to two due to an increase in molecular symmetry (from D₂h to D₄h), and the bands often exhibit a shift in wavelength. ias.ac.in
Infrared (IR) Spectroscopy : FTIR spectroscopy helps identify the coordination of the metal to the porphyrin ring by observing shifts in the vibration frequencies of specific bonds, particularly the disappearance of the N-H stretch from the free-base porphyrin. nih.gov New bands corresponding to metal-nitrogen (M-N) stretching vibrations may also appear in the far-infrared region. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the structure of the final product. researchgate.netnih.gov
Elemental Analysis : This technique verifies the elemental composition of the synthesized metalloporphyrin, ensuring the correct ratio of carbon, hydrogen, nitrogen, and the central metal. nih.govcambridge.org
Scanning Electron Microscopy (SEM) : SEM is used to study the surface morphology and topography of the metalloporphyrin complexes when deposited as thin films. researchgate.net
| Compound | Typical Synthesis Method | Key Characterization Techniques | Relevant Findings |
|---|---|---|---|
| Zn-THPP | Reaction of H₂THPP with a zinc salt (e.g., Zn(OAc)₂) in a solvent like DMF or chloroform/methanol. ias.ac.in | UV-Vis, ¹H NMR, Fluorescence Spectroscopy. researchgate.netias.ac.in | UV-Vis shows a characteristic shift in Q-bands from four to two upon zinc insertion. The complex is often fluorescent. ias.ac.in |
| Fe-THPP | Refluxing H₂THPP with an iron salt (e.g., FeCl₂) in DMF. researchgate.net The product is often an iron(III) chloride complex, Fe(THPP)Cl. | UV-Vis, IR, Far-IR Spectroscopy, Elemental Analysis. nih.gov | Formation confirmed by changes in UV-Vis spectra and disappearance of N-H IR bands. Fe-N stretching vibrations are observed in Far-IR. nih.gov |
| Co-THPP | Heating H₂THPP with a cobalt salt (e.g., CoCl₂·6H₂O) in DMF under an inert atmosphere. nih.gov | UV-Vis, IR, Elemental Analysis. ias.ac.intandfonline.com | Successful complexation is indicated by spectral shifts in the UV-Vis spectrum and changes in IR vibrational bands. ias.ac.in |
Impact of Metalation on Electronic, Photophysical, and Photochemical Characteristics
The insertion of a metal ion into the porphyrin core significantly alters its electronic structure, which in turn modifies its photophysical and photochemical properties. The nature of the central metal ion dictates these changes. researchgate.net
Electronic Properties : Metalation changes the symmetry of the porphyrin ring, simplifying the absorption spectrum as noted above. ias.ac.in The metal's d-orbitals interact with the π-orbitals of the porphyrin macrocycle. This interaction can stabilize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). umb.edu The specific metal and its d-electron count influence the energies of these frontier orbitals. nih.gov For example, moving from iron to zinc across the periodic table, the energies of the metal d-orbitals tend to drop. umb.edu
Photophysical Properties : The photophysical behavior, such as fluorescence and phosphorescence, is highly dependent on the central metal ion.
Diamagnetic Metals (e.g., Zn²⁺) : These complexes are typically fluorescent, as the metal does not provide an efficient pathway for intersystem crossing to the triplet state.
Paramagnetic Metals (e.g., Cu²⁺) : These often have complex photophysical properties and are generally less fluorescent.
Heavy Atoms : The presence of a heavy central metal atom can enhance the rate of intersystem crossing from the excited singlet state to the triplet state (the "heavy atom effect"). acs.org This property is crucial for applications like photodynamic therapy, where the triplet state is responsible for generating cytotoxic singlet oxygen. researchgate.net
Photochemical Properties : The redox properties of the porphyrin are tuned by the central metal. The metal can act as the primary site for oxidation or reduction, which is fundamental to the catalytic activity of metalloporphyrins. umb.edu The metal ion can also influence the stability of the porphyrin ring towards photodegradation. For instance, the photocatalytic activity of Zn-THPP polymers has been demonstrated in the degradation of organic dyes under visible light. researchgate.netrsc.org
| Property | Free-Base THPP (H₂THPP) | Zn-THPP | Fe-THPP | Co-THPP |
|---|---|---|---|---|
| Symmetry | D₂h | D₄h | D₄h | D₄h |
| Q-Bands (UV-Vis) | Typically 4 bands | Typically 2 bands | Typically 2 bands | Typically 2 bands |
| Fluorescence | Fluorescent | Strongly Fluorescent | Non-fluorescent (quenched) | Non-fluorescent (quenched) |
| Redox Behavior | Ring-centered reduction/oxidation | Ring-centered reduction/oxidation | Metal and/or ring-centered redox processes | Metal and/or ring-centered redox processes |
Computational Studies of Metal-Porphyrin Interactions and Ligand Field Effects
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of metal-porphyrin interactions. researchgate.netnih.gov These studies provide insights into the geometric structure, electronic properties, and spectroscopic features of metalloporphyrins that can be difficult to probe experimentally. researchgate.netaip.org
Metal-Porphyrin Interactions : DFT calculations can model the bonding between the central metal ion and the four nitrogen atoms of the porphyrin core. nih.gov These calculations help determine bond lengths (e.g., M-N distances), the planarity of the porphyrin macrocycle, and the binding energies of axial ligands. umb.edunih.gov For example, studies have shown that the interaction with axial ligands can modify the electronic structure of the metalloporphyrin. umb.edu The specific combination of metals, ring substituents, and axial ligands yields different results, emphasizing the multifaceted nature of these interactions. nih.gov
Ligand Field Effects : Ligand Field Theory describes how the electric field created by the ligands (in this case, the porphyrin macrocycle and any axial ligands) affects the energies of the metal's d-orbitals. britannica.comlibretexts.org In the square planar environment of a metalloporphyrin, the five d-orbitals split in energy. rsc.org Porphyrin tends to act as a strong field ligand, causing a significant energy gap between different d-orbitals. rsc.org This splitting pattern, which can be accurately predicted by computational models, determines the spin state (high-spin or low-spin) and magnetic properties of the complex. rsc.org For example, DFT calculations have correctly predicted the high-spin ground state for iron porphyrins with imidazole ligands. nih.gov
Research Challenges and Future Trajectories in Porphyrin Science
Enhancing Photophysical Performance through Molecular Engineering
Strategies for molecular engineering include:
Modification of Donor/Acceptor Groups : Introducing diverse electron-donating and electron-accepting groups to the porphyrin macrocycle can fine-tune its photophysical and electrochemical properties. rsc.org
Extension of π-Conjugation : Incorporating π-spacers, such as thiophene (B33073) groups, can improve light-harvesting efficiency by red-shifting the absorption spectrum. rsc.orgresearchgate.net
Introduction of Bulky Substituents : Adding bulky groups to the porphyrin periphery is a crucial strategy for suppressing charge recombination and preventing dye aggregation, which can limit photovoltaic performance. researchgate.netnih.gov
Through these approaches, researchers aim to create porphyrin dyes with strong light absorption across the visible and near-infrared spectrum and optimized energy levels for efficient charge transfer. rsc.orgnih.gov
Development of Advanced THPP-Based Nanomaterials for Optoelectronic and Catalytic Functions
The assembly of THPP and its metal derivatives into well-defined nanostructures is a promising route to developing advanced functional materials. These nanomaterials can exhibit unique properties compared to their molecular counterparts.
Optoelectronic Applications : Porphyrin-based materials are of great interest for molecular electronics and optoelectronic devices. cambridge.orgaip.org For example, uniform, monodisperse nanospheres of metalloporphyrins have been synthesized using surfactant-assisted methods. cambridge.org These nanostructures can self-assemble into ordered arrays, which could facilitate the fabrication of organic devices. cambridge.org
Catalytic Functions : Metalloporphyrins are widely studied as catalysts, mimicking the function of enzymes like cytochrome P450. wikipedia.org Encapsulating Fe(TPP)Cl within zeolite frameworks creates catalysts for oxidation reactions. researchgate.net Furthermore, pyrolyzing host-guest complexes of iron porphyrins and zeolitic imidazolate frameworks (ZIFs) can produce highly efficient single-atom Fe-N₄ moieties anchored on carbon, which act as superior electrocatalysts for the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries.
Tailoring THPP Derivatives for Specific Preclinical Applications
The unique photophysical properties of porphyrins make them attractive candidates for various preclinical applications, particularly in diagnostics and therapy.
Photodynamic Therapy (PDT) : Porphyrin derivatives can act as photosensitizers, which generate reactive oxygen species upon light activation to kill cancer cells. Tailoring the molecular structure can enhance the efficiency of singlet oxygen generation.
Bioimaging : The inherent fluorescence of some porphyrin derivatives (like Zn-THPP) allows for their use as imaging agents. By chelating radionuclides like ⁶⁴Cu, porphyrin-based nanoparticles can be used for Positron Emission Tomography (PET) imaging to non-invasively track their distribution in vivo. nih.gov
Theranostics : A major goal is to create "theranostic" agents that combine diagnostic and therapeutic functions in a single platform. Metalloporphyrin nanoparticles are being developed to coordinate diverse theranostic functions, integrating imaging modalities with therapeutic capabilities. nih.gov For example, porphyrins can be used as agents for Surface-Enhanced Raman Scattering (SERS), a sensitive analytical technique for bioanalysis and diagnosis. nih.gov
Future research will focus on designing THPP derivatives with improved biocompatibility, tumor-targeting specificity, and optimized photophysical properties for effective preclinical use.
6 Benzylamino 9 Tetrahydropyran 2 Ylpurine Thpp Derivatives: Insights from Plant Physiology and Biochemistry
Synthetic Pathways for N9-Substituted Purine (B94841) Derivatives
The synthesis of N9-substituted purine derivatives like THPP involves specific chemical reactions to introduce the desired moieties onto the purine scaffold. A common approach focuses on the sequential addition of the N9 substituent and the N6 benzylamino group.
Condensation Reactions for Tetrahydropyran-2-yl (THP) and Tetrahydrofuran-2-yl (THF) Moiety Introduction
The introduction of the tetrahydropyran-2-yl (THP) or tetrahydrofuran-2-yl (THF) moiety at the N9 position of the purine ring is typically achieved through condensation reactions. One described method involves the condensation of 6-chloropurine (B14466) with 3,4-dihydro-2H-pyran or 2,3-dihydrofuran. nih.govresearchgate.netcas.cz This step forms an intermediate compound with the cyclic ether linked to the purine core.
Benzyl (B1604629) Ring Substitutions and Functional Group Modulation
Following the introduction of the N9 substituent, the benzylamino group is introduced through a subsequent condensation step. This involves reacting the intermediate purine derivative with the corresponding benzylamines. nih.govresearchgate.netcas.cz This synthetic strategy allows for the preparation of a diverse range of THPP and THFP derivatives by utilizing benzylamines with various functional groups and substitution patterns on the benzyl ring. Studies have involved derivatives with variously positioned hydroxy and methoxy (B1213986) functional groups on the benzyl ring to investigate the impact of these substitutions on biological activity. nih.govresearchgate.net
Preclinical Biochemical and Biological Studies
Preclinical studies on THPP derivatives have aimed to evaluate their biological efficacy, understand their metabolic stability, and compare their performance to established cytokinins.
Evaluation of Biological Functions (e.g., in Plant Micropropagation)
The biological functions of THPP derivatives have been assessed in various plant bioassays, including classical cytokinin bioassays such as the tobacco callus assay, wheat leaf senescence assay, and Amaranthus bioassay. nih.govresearchgate.nettheses.cz These assays help to determine the cytokinin-like activity of the synthesized compounds. Research has explored the potential of these derivatives in plant micropropagation, a technique used for rapid vegetative multiplication of plants. nih.govnih.govukzn.ac.za Some N9-substituted aromatic cytokinins, including THPP derivatives, have shown promise as tools for in vitro culturing, with some exhibiting comparable activities to standard benzylaminopurine (BAP) in certain bioassays. theses.cznih.govmdpi.com For instance, a 3MeOBAP N9-THPP derivative demonstrated a positive effect on primary root elongation and the growth of the aerial part in maize seedlings at specific concentrations. nih.gov
Susceptibility to Enzymatic Degradation (e.g., Cytokinin Oxidase/Dehydrogenase)
The susceptibility of THPP derivatives to enzymatic degradation, particularly by cytokinin oxidase/dehydrogenase (CKX), has been investigated. CKX enzymes play a crucial role in regulating cytokinin levels in plants by catalyzing their irreversible degradation. trentu.caresearchgate.netmdpi.com Studies have shown that the substitution of a tetrahydropyran-2-yl (THP) group at the N9 position can decrease the turnover rates of these derivatives to some extent compared to their parent compounds. nih.govresearchgate.netsigmaaldrich.com While the THP group can be cleaved off in planta, the resulting free base may undergo further metabolism, such as glycosylation at the N9 position. nih.gov Some CKX isoforms have been reported to degrade cytokinin N9-glucosides, suggesting a complex metabolic fate for these N9-substituted derivatives. mdpi.com
Mechanistic Aspects of Activity and Stability
The biological activity and persistence of THPP derivatives in plant tissues are fundamentally linked to their interaction with cytokinin perception machinery and their susceptibility to metabolic transformation.
Interaction with Cytokinin Receptors and Signaling Pathways
Cytokinins exert their effects by binding to specific transmembrane receptors, primarily histidine kinases (AHKs) such as CRE1/AHK4, AHK2, and AHK3 in Arabidopsis thaliana. This binding event initiates a phosphorelay signaling cascade that ultimately modulates gene expression and influences various developmental processes researchgate.netnih.govactanaturae.rumdpi.comharvard.edunih.gov.
Research indicates that N9-tetrahydropyran-2-yl substitution on cytokinin derivatives can influence their perception by these receptors. Studies comparing the interaction of THPP derivatives, such as 6-(3-hydroxybenzylamino)-9-tetrahydropyran-2-ylpurine, with Arabidopsis cytokinin receptors CRE1/AHK4 and AHK3 in bacterial assays showed that these derivatives were perceived less effectively than their parent compound, meta-topolin (B1662424) (6-(3-hydroxybenzylamino)purine) researchgate.netnih.gov. Despite this reduced perception in specific receptor assays, some N9-THP derivatives have demonstrated comparable activity to parental compounds in various cytokinin bioassays researchgate.netnih.govplos.org. This suggests that while the N9-THP modification may alter receptor binding affinity, other factors, such as improved transport or metabolic stability, might contribute to their observed biological activity in planta. The interaction patterns between ligands and receptors are complex and can be rationalized through structure analysis and molecular docking studies researchgate.netmdpi.com.
Influence of N9-Substitution on Metabolic Turnover Rates
A key aspect of the modified activity of THPP derivatives is the significant influence of the N9-tetrahydropyran-2-yl substitution on their metabolic turnover rates. Naturally occurring and many synthetic cytokinins are subject to degradation, primarily through oxidative cleavage of the N6 side chain catalyzed by cytokinin oxidase/dehydrogenase (CKX) enzymes researchgate.netnih.govoup.com. This enzymatic degradation leads to the formation of inactive adenine (B156593) or its derivatives oup.com.
The presence of a bulky group like the tetrahydropyran-2-yl moiety at the N9 position has been shown to decrease the susceptibility of cytokinin derivatives to degradation by CKX researchgate.netnih.gov. This increased resistance to enzymatic breakdown can lead to a prolonged lifespan of the active compound in plant tissues, potentially explaining the sustained or enhanced biological effects observed in some cases despite potentially altered receptor binding researchgate.netnih.govtheses.cz. Furthermore, N9-substitution can impede the accumulation of inactive cytokinin glucoside forms, particularly N9-glucosides, which are often considered terminal deactivation products nih.govnih.govmdpi.com. By preventing or reducing the formation of these inactive conjugates, the N9-THP substitution can contribute to a larger pool of active cytokinin over time nih.govnih.gov.
Structural Modification and Analog Design for Optimized Properties
Structural modification of the core THPP structure, particularly on the benzyl ring, is a key strategy for developing analogs with improved or specific biological activities.
Exploration of Hydroxy and Methoxy Functional Group Positioning on the Benzyl Ring
The positioning of hydroxy and methoxy functional groups on the benzyl ring of 6-benzylaminopurine (B1666704) derivatives, including THPP derivatives, has been extensively explored to modulate their cytokinin activity and other biological effects researchgate.netnih.govplos.orgchemicalbook.comnih.govmdpi.comnih.gov. Studies have shown that the position of these groups significantly impacts activity in various bioassays. For example, meta-hydroxylation or methoxylation of the benzyl ring in BAP derivatives often results in compounds with high cytokinin activity and favorable properties, such as enhanced antisenescence activity researchgate.netnih.govplos.orgmdpi.comnih.gov.
In the context of THPP derivatives, the combination of N9-tetrahydropyran-2-yl substitution with hydroxy or methoxy groups on the benzyl ring has been investigated to potentially combine the favorable metabolic properties conferred by the N9-substitution with the altered biological activity profile associated with benzyl ring modifications researchgate.netnih.gov. Research has involved synthesizing a series of THPP derivatives with variously positioned hydroxy and methoxy groups on the benzyl ring and evaluating their activity in cytokinin bioassays researchgate.netnih.gov. These studies provide valuable data on how specific substitutions influence the activity of THPP derivatives.
| Benzyl Ring Substitution | Example Derivative | Observed Activity/Property | Source(s) |
| 3-hydroxy (meta) | 6-(3-hydroxybenzylamino)-9-tetrahydropyran-2-ylpurine | Perceived less well by AHK4 and AHK3 receptors than meta-topolin, but active in bioassays. | researchgate.netnih.gov |
| 3-methoxy (meta) | 6-(3-methoxybenzylamino)-9-(tetrahydropyran-2-yl)purine | Showed comparable activities to classical CKs without negative effect on root growth. | plos.org |
| Various hydroxy/methoxy | Series of 33 THPP and THFP derivatives | Varied activity in bioassays; some showed higher antisenescent activity than BAP. | researchgate.netnih.govnih.gov |
Strategies for Enhancing Specific Biological Activities
Strategies for enhancing specific biological activities of THPP derivatives primarily involve targeted structural modifications informed by structure-function relationship studies. One significant area of focus has been the development of cytokinin derivatives with reduced negative effects on root growth, a common limitation of using some classical cytokinins in plant micropropagation plos.orgnih.govnih.gov. N9-substitution, including tetrahydropyran-2-yl, has emerged as a strategy to mitigate these negative effects, potentially by influencing transport and gradual release of the active form plos.orgnih.govnih.gov.
Enhancing antisenescence activity is another key objective. Studies have shown that certain benzyl ring substitutions, particularly with halogens or methoxy groups, can improve the antisenescence properties of BAP and its derivatives nih.govmdpi.comnih.gov. Combining these favorable benzyl ring modifications with the N9-THP substitution, which enhances metabolic stability, represents a strategy to develop compounds with potent and prolonged antisenescence effects researchgate.netnih.govnih.govtheses.cz.
Future Research Perspectives in Agrochemical and Biotechnological Applications
Given the ambiguity of "THPP-2" as a specific compound within the 6-Benzylamino-9-tetrahydropyran-2-ylpurine derivative class, future research perspectives would broadly apply to the potential of novel derivatives within this structural family, including any compound that might be designated "this compound" in the future. Research on existing THPP derivatives suggests promising avenues for the development of new agrochemicals and biotechnological tools.
Development of Novel Plant Growth Regulators
Future research could focus on synthesizing novel THPP derivatives with tailored structures to optimize specific plant growth responses. This might involve exploring different substituents on the benzyl ring or modifications to the tetrahydropyran (B127337) moiety to modulate activity, uptake, and translocation within various plant species. The goal would be to develop compounds that can precisely control processes such as shoot and root development, flowering, and senescence, potentially leading to improved crop yields and more efficient plant propagation techniques.
Investigating the structure-activity relationships of these derivatives is crucial for designing compounds with targeted effects and minimal undesirable side effects, such as the negative impacts on root development sometimes associated with traditional cytokinins. High-throughput screening and advanced computational modeling could aid in identifying promising candidates for synthesis and evaluation as novel plant growth regulators.
Investigation of THPP Derivatives in Other Biological Systems
While the primary focus related to the provided outline is on plant systems, the broader investigation of purine derivatives, including the potential for future "this compound" compounds, extends to other biological systems. Purine-based compounds are fundamental to many biological processes, and modifications to the purine scaffold can result in compounds with diverse pharmacological activities.
Research on other compounds referred to as "THPP" or "this compound" highlights their activity in areas such as enzyme inhibition (e.g., PDE10A inhibition) and modulation of ion channels (e.g., TASK-3 channel blocking). While these specific compounds are structurally distinct from the 6-Benzylamino-9-tetrahydropyran-2-ylpurine derivatives, their existence under similar abbreviations underscores the potential for purine-based structures to interact with a variety of biological targets.
Future research on 6-Benzylamino-9-tetrahydropyran-2-ylpurine derivatives, beyond their role as plant growth regulators, could explore their potential interactions with other biological pathways and systems. This might include investigating their effects on microbial growth, as some purine derivatives have shown antimicrobial activity. Furthermore, given the structural relationship to adenine, their potential interactions with other receptor systems or enzymes involved in purine metabolism in various organisms could be explored. Such investigations could uncover novel applications in fields beyond agriculture, potentially in medicine or other biotechnological areas.
The lack of specific information on "this compound" as a defined derivative within the context of the outline necessitates a broader perspective on the potential of the THPP derivative class. Future research will be key to synthesizing, characterizing, and evaluating novel compounds within this family, potentially including a compound that may eventually be designated "this compound," to fully understand their biological activities and applications in both plant and other biological systems.
3,4,5 Thpp 2 Ol Trihydroxylated Diphenylpropan 2 Ol : Research into Microbial Metabolites
Biosynthetic Pathways and Microbial Transformation
The formation of 3,4,5-THPP-2-ol primarily occurs through the microbial transformation of flavan-3-ols in the gut. This process involves the cleavage of the flavan (B184786) structure, leading to the production of smaller phenolic metabolites.
Enzymatic Conversion of Flavan-3-ols by Microbial Strains (e.g., Lactiplantibacillus plantarum)
Certain microbial strains, notably within the Lactiplantibacillus plantarum species, are capable of metabolizing flavan-3-ols into various diphenylpropan-2-ols, including 3,4,5-THPP-2-ol. Studies have screened numerous L. plantarum strains for their ability to convert flavan-3-ols such as (+)-catechin, (-)-epicatechin, (-)-epigallocatechin (B1671488), and (+)-gallocatechin. acs.orgnih.govnih.govresearchgate.netacs.orgacs.org While all tested strains metabolized (+)-catechin, (-)-epicatechin, and (-)-epigallocatechin, only a subset transformed (+)-gallocatechin. nih.govnih.govresearchgate.net (-)-Epicatechin was generally the most extensively metabolized simple flavan-3-ol (B1228485) structure by L. plantarum strains. acs.orgnih.govresearchgate.netacs.org
Specifically, L. plantarum strains have been shown to convert (-)-epigallocatechin into 3,4,5-THPP-2-ol and 3,4-DHPP-2-ol. acs.orgnih.gov The production of these metabolites showed a negative correlation with the decrease in (-)-epigallocatechin concentration in the culture medium. acs.orgnih.gov Similarly, several L. plantarum strains transformed gallocatechin into 3,4,5-THPP-2-ol, with a negative correlation observed between the production of 3,4,5-THPP-2-ol and the decline of gallocatechin. acs.orgnih.gov
Identification of Key Enzymes and Reaction Intermediates
The microbial conversion of flavan-3-ols to diphenylpropan-2-ols like 3,4,5-THPP-2-ol involves the cleavage of the heterocyclic C-ring of the flavan structure. researchgate.net While specific enzymes responsible for the formation of 3,4,5-THPP-2-ol from flavan-3-ols by L. plantarum are still under investigation, research on other bacteria known to metabolize isoflavones and flavan-3-ols has pointed towards enzymes like benzyl (B1604629) ether reductase as potentially being involved in C-ring cleavage. acs.org Other phenol (B47542) reductases or C-ring cleaving enzymes, such as dioxygenases, may also contribute to these biotransformations. acs.org
Reaction intermediates in the microbial conversion of flavan-3-ols to diphenylpropan-2-ols include the diphenylpropan-2-ol structure itself. 3,4,5-THPP-2-ol has been identified based on its exact mass and fragmentation pattern, often quantified as epicatechin equivalents due to the unavailability of analytical standards. acs.orgnih.gov
Microbial Production Systems and Optimization
The ability of L. plantarum and other gut bacteria to produce 3,4,5-THPP-2-ol from flavan-3-ols highlights the potential for microbial production systems.
Strain Variability in Metabolite Production
Significant interstrain variability exists among L. plantarum isolates in their capacity to metabolize flavan-3-ols and produce diphenylpropan-2-ols, including 3,4,5-THPP-2-ol. acs.orgnih.govnih.govresearchgate.netacs.org Screening of various strains has identified those with high and low production levels of these metabolites. nih.govresearchgate.netacs.org For instance, strains like ATCC 8014, ATCC 14917, PROBI S204, RKG 1–500, and RKG 2–212 demonstrated a greater decrease in (-)-epigallocatechin concentrations and, along with RKG 1–611, produced higher levels of 3,4,5-THPP-2-ol. acs.orgnih.gov This variability suggests that selecting specific strains is crucial for optimizing 3,4,5-THPP-2-ol production.
Data Table: L. plantarum Strain Variability in 3,4,5-THPP-2-ol Production from (-)-Epigallocatechin
| L. plantarum Strain | Relative 3,4,5-THPP-2-ol Production Level (Qualitative based on search results) |
| ATCC 8014 | High acs.orgnih.gov |
| ATCC 14917 | High acs.orgnih.gov |
| PROBI S204 | High acs.orgnih.gov |
| RKG 1–500 | High acs.orgnih.gov |
| RKG 2–212 | High acs.orgnih.gov |
| RKG 1–611 | High acs.orgnih.gov |
| RKG 2–219 | High (followed by RKG 1-611) nih.gov |
| WCFS1 | Low (non-metabolizing reference) nih.gov |
| PROBI 56–12 | Low nih.gov |
| PROBI 56–24 | Low nih.gov |
| PROBI 59–12 | Low nih.gov |
| RKG 1–473 | Low (except for gallocatechin metabolism) nih.gov |
Correlation of Substrate Consumption with Metabolite Release
A negative correlation has been observed between the consumption of specific flavan-3-ol substrates and the release of 3,4,5-THPP-2-ol. acs.orgnih.gov For example, the production of 3,4,5-THPP-2-ol is negatively correlated with the decrease of gallocatechin in the culture medium. acs.orgnih.gov Similarly, the sum of released metabolites (3,4,5-THPP-2-ol and 3,4-DHPP-2-ol) was negatively correlated with the decrease of (-)-epigallocatechin. acs.orgnih.gov This indicates that the availability and metabolism of the precursor flavan-3-ol directly influence the yield of 3,4,5-THPP-2-ol.
Strategies for Enhancing Fermentative Yields
Enhancing the fermentative yields of 3,4,5-THPP-2-ol by microbial systems could involve several strategies. Given the observed strain variability, selecting and utilizing L. plantarum strains identified as high producers of diphenylpropan-2-ols is a primary approach. nih.govresearchgate.netacs.org Optimizing fermentation conditions, such as substrate concentration and incubation time, based on the metabolic characteristics of the selected strains, could further improve yields. While the specific enzymes involved in 3,4,5-THPP-2-ol formation by L. plantarum are not fully elucidated, identifying and potentially overexpressing key enzymes involved in C-ring cleavage could be a strategy for metabolic engineering to enhance production. acs.org Furthermore, exploring the metabolism of complex flavan-3-ol sources, such as plant extracts, by high-producing strains could also be relevant for scaling up production. nih.govnih.govresearchgate.net
Biochemical Characterization and Role in Microbial Metabolism
The biochemical characterization of 3,4,5-THPP-2-ol involves understanding its structural properties and how it is formed and processed by microorganisms. Its role in microbial metabolism is intrinsically linked to the breakdown of more complex plant compounds, serving as an intermediate or end-product in these biotransformation pathways.
Metabolomic Profiling and Detection Methods
Metabolomic profiling has been instrumental in identifying and studying 3,4,5-THPP-2-ol as a microbial metabolite. Detection methods typically involve advanced analytical techniques capable of separating, identifying, and quantifying small molecules in complex biological matrices like fermentation media.
UPLC-UV-QToF analysis has been successfully employed for the identification of 3,4,5-THPP-2-ol. acs.orgnih.gov This method relies on matching the exact mass and fragmentation pattern of the detected compound with known data or in silico predictions. acs.orgnih.gov For 3,4,5-THPP-2-ol, the deprotonated molecule ([M – H]−) has been detected at an m/z of 307.0822. acs.orgnih.gov Characteristic MS2 fragments at m/z 139.0403 and 263.0915 have also been reported, providing further confirmation of its structure. acs.orgnih.gov
Due to the potential unavailability of authentic analytical standards for 3,4,5-THPP-2-ol, quantification in research studies has sometimes been performed using equivalents of its precursor compounds, such as epicatechin equivalents. acs.orgnih.gov
Table 1: Analytical Characteristics of 3,4,5-THPP-2-ol
| Analytical Method | Detected Ion Type | m/z | Characteristic MS2 Fragments (m/z) |
| UPLC-UV-QToF | [M – H]− | 307.0822 | 139.0403, 263.0915 |
Investigation of Metabolic Interconnections
Investigations into the metabolic interconnections of 3,4,5-THPP-2-ol have revealed its position within the catabolic pathways of dietary flavan-3-ols by certain gut bacteria. Lactiplantibacillus plantarum strains have been identified as producers of 3,4,5-THPP-2-ol through the metabolism of flavan-3-ols, including (-)-epigallocatechin and gallocatechin. acs.orgnih.gov
The formation of 3,4,5-THPP-2-ol is associated with the microbial transformation of these precursor compounds. acs.orgnih.gov Specifically, the metabolism of (-)-epigallocatechin by L. plantarum strains results in the production of both 3,4,5-THPP-2-ol and 3,4-DHPP-2-ol. acs.orgnih.gov A negative correlation has been observed between the sum of these two metabolites and the decrease in (-)-epigallocatechin concentration in the culture medium. acs.orgnih.gov Similarly, L. plantarum strains that metabolize gallocatechin also transform it into 3,4,5-THPP-2-ol, with a negative correlation noted between the production of this metabolite and the decline of gallocatechin. acs.orgnih.gov
There is observed interstrain variability among L. plantarum strains in their capacity to produce 3,4,5-THPP-2-ol from different flavan-3-ols. acs.orgnih.gov Some strains exhibit higher production levels than others. acs.orgnih.gov For instance, strains like ATCC 8014, ATCC 14917, PROBI S204, and RKG 1–500 have shown significant reduction in gallocatechin levels and released high amounts of 3,4,5-THPP-2-ol. acs.orgnih.gov The RKG 1–611 strain has also been noted for producing high levels of 3,4,5-THPP-2-ol from (-)-epigallocatechin. researchgate.net
Table 2: Production of 3,4,5-THPP-2-ol by L. plantarum Strains from Different Flavan-3-ols
| L. plantarum Strain | Precursor Flavan-3-ol | Observation | Source |
| ATCC 8014 | (-)-Epigallocatechin | Caused significant decrease in precursor; produced 3,4,5-THPP-2-ol. acs.orgnih.gov | acs.orgnih.gov |
| ATCC 14917 | (-)-Epigallocatechin | Caused significant decrease in precursor; produced 3,4,5-THPP-2-ol. acs.orgnih.gov | acs.orgnih.gov |
| PROBI S204 | (-)-Epigallocatechin | Caused significant decrease in precursor; produced 3,4,5-THPP-2-ol. acs.orgnih.gov | acs.orgnih.gov |
| RKG 1–500 | (-)-Epigallocatechin | Caused significant decrease in precursor; produced 3,4,5-THPP-2-ol. acs.orgnih.gov | acs.orgnih.gov |
| RKG 2–212 | (-)-Epigallocatechin | Caused significant decrease in precursor; produced 3,4,5-THPP-2-ol. acs.orgnih.gov | acs.orgnih.gov |
| ATCC 8014 | Gallocatechin | Caused significant decrease in precursor; released high amount of 3,4,5-THPP-2-ol. acs.orgnih.gov | acs.orgnih.gov |
| ATCC 14917 | Gallocatechin | Caused significant decrease in precursor; released high amount of 3,4,5-THPP-2-ol. acs.orgnih.gov | acs.orgnih.gov |
| PROBI S204 | Gallocatechin | Caused significant decrease in precursor; released high amount of 3,4,5-THPP-2-ol. acs.orgnih.gov | acs.orgnih.gov |
| RKG 1–500 | Gallocatechin | Caused significant decrease in precursor; released high amount of 3,4,5-THPP-2-ol. acs.orgnih.gov | acs.orgnih.gov |
| RKG 1–611 | Gallocatechin | Released high amount of 3,4,5-THPP-2-ol. acs.orgnih.gov | acs.orgnih.gov |
| RKG 2–212 | Gallocatechin | Released high amount of 3,4,5-THPP-2-ol. acs.orgnih.gov | acs.orgnih.gov |
| RKG 1–611 | (-)-Epigallocatechin | Produced the highest levels of 3,4,5-THPP-2-ol. researchgate.net | researchgate.net |
Furthermore, 3,4,5-THPP-2-ol is situated within broader microbial metabolic pathways of phenolic compounds. The initial C-ring fission of flavan-3-ols by gut microbiota produces corresponding diphenylpropan-2-ol derivatives, including 3,4,5-THPP-2-ol. researchgate.netnih.gov These diphenylpropan-2-ols can be further metabolized into other compounds, such as phenyl-γ-valerolactones. nih.govnih.gov
Potential Bioactivity and Research Trajectories
The study of 3,4,5-THPP-2-ol is motivated by the potential bioactivity of microbial metabolites derived from dietary polyphenols. While specific bioactivity of 3,4,5-THPP-2-ol is an area of ongoing research, its origin from bioactive flavan-3-ols and its classification as a bioactive phenolic metabolite suggest potential biological functions. acs.orgnih.gov
Exploration of Biological Functions of the Metabolite
Research trajectories involve exploring the biological functions of 3,4,5-THPP-2-ol. Given that its precursors, flavan-3-ols, are associated with various health benefits, it is hypothesized that their microbial metabolites, including 3,4,5-THPP-2-ol, may contribute to or mediate these effects. Studies on the bioactivity of microbial metabolites of polyphenols are an active area of research, investigating their potential roles in antioxidant, anti-inflammatory, and other physiological processes. The specific biological activities of 3,4,5-THPP-2-ol would need to be determined through targeted in vitro and in vivo studies.
Prospects for Bio-inspired Synthesis
Understanding the microbial synthesis pathways of 3,4,5-THPP-2-ol from flavan-3-ols offers prospects for bio-inspired synthesis. By elucidating the enzymes and mechanisms involved in the microbial C-ring fission and subsequent transformations, chemists can develop novel or improved synthetic routes to produce 3,4,5-THPP-2-ol and related diphenylpropan-2-ols. This bio-inspired approach could potentially lead to more efficient, sustainable, or selective synthesis methods compared to traditional chemical synthesis. While the provided search results focus on the biological production, the detailed understanding of this biological process is the foundation for inspiring chemical synthesis strategies.
Based on the search results, there appears to be ambiguity regarding the chemical compound referred to as "THPP-2". While the request asks for an article focusing solely on "this compound" as a Thiamine (B1217682) Pyrophosphate (ThDP) analogue in the context of enzyme inhibition, the search results identify different compounds associated with similar identifiers or names.
One compound referred to as "this compound" (specifically with CAS# 1393750-01-0) is described as a novel phosphodiesterase 10A (PDE10A) inhibitor intended for the treatment of schizophrenia readthedocs.io. The chemical structure and function of this compound, 7,8-Dihydro-4-[methyl[2-(2-pyridinyl)ethyl]amino]-N-phenyl-2-(4-pyridinyl)-pyrido[4,3-d]pyrimidine-6(5H)-carboxamide, are distinct from those of ThDP and its analogues that inhibit ThDP-dependent enzymes. readthedocs.io
Another related compound found is 2-(alpha-Hydroxyethyl)thiamine diphosphate (B83284), also known as 2-Hydroxyethyl-ThPP. This compound is an intermediate formed during the catalytic cycle of ThDP-dependent enzymes when ThDP reacts with a substrate like pyruvate (B1213749). While it is structurally related to ThDP, it is a natural intermediate rather than a designed inhibitor analogue developed through strategies like those outlined (scaffold-hopping, C2-functionalization, thiazolium ring replacement) for the purpose of enzyme inhibition studies.
Given the strict instruction to focus solely on the chemical compound "this compound" within the specified context of ThDP analogue enzyme inhibition research, and the conflicting identification of "this compound" as a PDE10A inhibitor in the search results, it is not possible to accurately and reliably generate the requested article following the provided outline. The research findings and design principles described in the outline pertain to ThDP analogues that mimic the cofactor to inhibit ThDP-dependent enzymes, a category that the PDE10A inhibitor "this compound" does not fit into.
Therefore, an article focusing solely on "this compound" as a ThDP analogue inhibitor based on the provided outline cannot be constructed from the available information, as the primary compound identified as "this compound" serves a different biological function and has a different chemical structure.
Thiamine Pyrophosphate Thdp Analogues: Research in Enzyme Inhibition
Mechanism of Enzyme Inhibition and Binding Mode Analysis
Computational Modeling of Binding Interactions (e.g., Molecular Docking)
Computational modeling techniques, particularly molecular docking, play a significant role in understanding the interactions between ThDP-dependent enzymes, their natural cofactor ThDP, and various analogues, including intermediates like 2-(α-hydroxyethyl)thiamine diphosphate (B83284). These methods allow researchers to predict the binding poses and affinities of molecules within the enzyme's active site. While direct computational studies focusing solely on 2-(α-hydroxyethyl)thiamine diphosphate as a designed inhibitor are less commonly reported compared to studies on synthetic analogues, structural data derived from experimental methods, such as X-ray crystallography of enzyme-intermediate complexes, are invaluable for computational approaches. For instance, crystallographic studies revealing the binding of 2-hydroxyethyl-ThDP (HEThDP) enamine to pyruvate (B1213749) oxidase provide a detailed three-dimensional context for understanding how this intermediate interacts with key active site residues. This structural information can be used to guide molecular docking simulations and other computational analyses to explore the factors governing the stability and reactivity of the intermediate within the catalytic pocket.
Computational modeling is also widely applied to study the binding of various synthetic ThDP analogues. These studies often involve docking proposed inhibitor molecules into the known ThDP-binding pocket of target enzymes like human pyruvate dehydrogenase complex (PDHc) E1. By comparing the predicted binding modes and energies of different analogues, including those mimicking intermediates or transition states, researchers can gain insights into the structural features that contribute to potent and selective binding. Although specific docking studies of 2-(α-hydroxyethyl)thiamine diphosphate acting as an inhibitor might be limited due to its transient nature as an intermediate, the principles and methodologies of computational modeling used for other ThDP analogues are directly applicable to understanding and potentially manipulating the interactions of this crucial intermediate.
Comparative Studies of Analogue Efficacy and Selectivity
Comparative studies evaluating the efficacy and selectivity of different ThDP analogues are essential for identifying promising lead compounds for inhibitor development. These studies involve testing a range of molecules against various ThDP-dependent enzymes to understand their inhibitory profiles. While 2-(α-hydroxyethyl)thiamine diphosphate itself is primarily studied as a reaction intermediate, its properties and the way it interacts with the enzyme active site during catalysis inform the design of stable analogues that mimic this intermediate and act as inhibitors.
Research on synthetic ThDP analogues featuring modifications to the thiazolium ring or the addition of substituents at positions equivalent to the C2 of ThDP (where the hydroxyethyl (B10761427) group is located in 2-(α-hydroxyethyl)thiamine diphosphate) has demonstrated the impact of these structural changes on inhibitory profiles and selectivity.
Head-to-Head Comparison Across Different ThDP-Dependent Enzymes
Head-to-head comparisons of various ThDP analogues across a panel of ThDP-dependent enzymes, such as pyruvate dehydrogenase (PDH), pyruvate decarboxylase (PDC), pyruvate oxidase (PO), and 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), reveal significant differences in their inhibitory potency and selectivity. For instance, studies have compared analogues with different central heterocyclic rings (replacing the thiazolium) and found that the nature of this ring significantly impacts binding affinity.
Although 2-(α-hydroxyethyl)thiamine diphosphate is an intermediate rather than a typical inhibitor, understanding its interaction with the active site of different enzymes is crucial. For example, its formation and subsequent steps differ between enzymes like pyruvate decarboxylase and pyruvate oxidase. Stable analogues designed to mimic the structure of 2-(α-hydroxyethyl)thiamine diphosphate or its enamine form could potentially exhibit selective inhibition based on the subtle differences in the intermediate binding site across different ThDP-dependent enzymes. Research on 2-(1-hydroxyethyl)deaza-ThPP, an analogue with a modified ring and a hydroxyethyl group, showed it to be a potent inhibitor of pyruvate decarboxylase, highlighting the potential for C2-substituted analogues to achieve selectivity.
Comparative studies often involve determining inhibition constants (Ki or IC50 values) for each analogue against each enzyme. These data can be presented in tables to facilitate direct comparison.
| Compound Class / Analogue Feature | Example Enzymes Tested | Key Finding on Selectivity | Relevant Source |
| Analogues with different central rings | PDH E1, PO, DXPS, PDC | Binding affinity varies significantly with ring nature (e.g., thiophene (B33073) > pyrrole (B145914) > furan (B31954) > triazole) | |
| C2-functionalized analogues (e.g., mimicking intermediates) | PDH E1, DXPS, PDC | Can enhance selectivity for particular enzymes | |
| 2-(1-hydroxyethyl)deaza-ThPP | PDC | Potent inhibitor of PDC |
Note: This table summarizes findings from comparative studies on various ThDP analogues, providing context for how modifications, including those at the C2 position relevant to 2-(α-hydroxyethyl)thiamine diphosphate, impact selectivity.
Impact of Heterocyclic Ring Nature on Inhibitory Profile
The nature of the heterocyclic ring system in ThDP analogues significantly influences their interaction with the enzyme active site and, consequently, their inhibitory profile. In natural ThDP, the thiazolium ring plays a critical role in catalysis by forming a reactive ylide. Many synthetic analogues designed as inhibitors feature a neutral aromatic ring in place of the positively charged thiazolium ring. This modification can lead to strong stabilizing hydrophobic interactions with a conserved hydrophobic region in the ThDP-binding pocket, compensating for the loss of ionic interactions with the magnesium ion that are typical for ThDP binding.
Comparative studies have systematically investigated the effect of different central rings, such as thiophene, pyrrole, furan, and triazole, on the binding affinity and inhibition of various ThDP-dependent enzymes. These studies have shown that the choice of the heterocyclic ring can dramatically affect how tightly the analogue binds to the enzyme and its potency as an inhibitor. For example, thiophene and N-alkylated pyrrole rings have been found to bind most tightly in some cases. While 2-(α-hydroxyethyl)thiamine diphosphate retains the thiazolium ring, research on analogues with modified rings provides valuable information for designing inhibitors that might target different aspects of the catalytic cycle or achieve improved binding characteristics.
Future Directions in Rational Inhibitor Design
Research on ThDP analogues, including insights gained from studying intermediates like 2-(α-hydroxyethyl)thiamine diphosphate, continues to drive the rational design of novel inhibitors for ThDP-dependent enzymes. Future directions in this field are focused on improving selectivity and exploring new chemical scaffolds.
Development of Selective Inhibitors for Specific Metabolic Pathways
A major goal in ThDP-dependent enzyme research is the development of inhibitors that are selective for specific enzymes or metabolic pathways. Since ThDP is a universal cofactor, non-selective inhibitors can have broad and undesirable effects. Achieving selectivity requires designing molecules that exploit the unique features of individual ThDP-dependent enzymes, such as differences in their substrate-binding pockets or specific conformational changes during catalysis.
Studying the interactions of intermediates like 2-(α-hydroxyethyl)thiamine diphosphate with the enzyme active site can reveal enzyme-specific interactions that can be targeted for selective inhibition. Furthermore, incorporating functional groups into analogue structures that mimic the natural substrates or transition states of a particular enzyme can enhance selectivity. The exploration of C2-functionalized analogues, which can simultaneously interact with the ThDP pocket and the substrate pocket, is a promising strategy for developing selective inhibitors.
Exploring Novel Chemical Space for ThDP-Dependent Enzyme Modulation
Exploring novel chemical space involves synthesizing and evaluating ThDP analogues with diverse structural modifications beyond the commonly studied scaffolds. This includes investigating new heterocyclic ring systems, different linker regions between the rings and the diphosphate mimic, and novel functional groups that can interact favorably with the enzyme active site.
Insights from the study of reaction intermediates, such as the transient structures and charge distribution of 2-(α-hydroxyethyl)thiamine diphosphate during catalysis, can inspire the design of entirely new classes of molecules that can modulate enzyme activity. High-throughput screening of diverse chemical libraries, coupled with computational approaches, can also help identify novel scaffolds with inhibitory activity against ThDP-dependent enzymes. The continuous exploration of novel chemical space is crucial for discovering inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Overarching Research Challenges and Future Directions for Thpp Compounds
Development of Advanced Spectroscopic and Analytical Methodologies
Precise characterization of THPP compounds and their interactions with biological systems requires sophisticated analytical techniques. The development of advanced spectroscopic methods is paramount for elucidating the intricate molecular structures, conformations, and dynamics of these compounds, particularly for novel or low-abundance analogs. Techniques such as high-resolution NMR, mass spectrometry (MS), infrared (IR), and UV-Vis spectroscopy are fundamental sciepub.commdpi.comacs.orgredalyc.org. Future directions include the refinement of in situ and time-resolved spectroscopic methods to monitor real-time chemical reactions and biological processes involving THPP compounds. Challenges lie in enhancing sensitivity and specificity for complex biological matrices and developing standardized protocols for data acquisition and interpretation across different THPP subclasses. The integration of computational approaches with experimental spectroscopic data can further improve structural elucidation and the understanding of electronic properties mdpi.comresearchgate.net.
Integration of Omics Technologies in Mechanistic Studies
Understanding the biological mechanisms of action of THPP compounds at a systems level necessitates the integration of omics technologies. Genomics, transcriptomics, proteomics, and metabolomics can provide comprehensive insights into how these compounds affect cellular pathways, gene expression, protein profiles, and metabolic landscapes nih.govfrontiersin.orgoup.comvt.eduresearchgate.net. Future research should focus on applying multi-omics approaches to delineate the complex interactions between THPP compounds and biological targets, identify biomarkers of efficacy and potential off-target effects, and understand resistance mechanisms. Challenges include the computational integration and analysis of large, multi-dimensional omics datasets, the need for robust bioinformatics tools, and the validation of findings through targeted biological experiments. Such integrated approaches are particularly valuable for understanding the effects of compounds like the porphyrin THPP in photodynamic therapy or channel blockers like PK-THPP on cellular function nih.govacs.orgrndsystems.com.
Computational Chemistry Advancements in Predictive Modeling
Computational chemistry plays a vital role in predicting the properties, reactivity, and biological activity of THPP compounds, guiding the design of novel analogs and optimizing existing ones cam.ac.ukuva.esumn.edueie.grox.ac.ukrsc.org. Advancements in computational methodologies, including quantum mechanics, molecular dynamics simulations, and machine learning algorithms, are essential. Future directions involve developing more accurate and efficient algorithms for predicting binding affinities to biological targets, pharmacokinetic and pharmacodynamic properties, and potential toxicity profiles. Challenges include the need for high-quality experimental data to train and validate computational models, accurately accounting for complex biological environments, and improving the interpretability of machine learning models in chemical and biological contexts rsc.org. Predictive modeling can accelerate the identification of promising THPP candidates and reduce the need for extensive experimental screening.
Interdisciplinary Approaches for Translational Research (Preclinical Focus)
Translating promising THPP compounds from basic research to preclinical development requires robust interdisciplinary collaboration. This involves chemists, biologists, pharmacologists, and toxicologists working together to design rigorous preclinical studies that accurately predict efficacy and safety in relevant animal models plos.orgbmj.comtexilajournal.comnih.govelifesciences.organnualreviews.orgnih.gov. Future directions should emphasize the development of more predictive in vitro and in vivo models that better recapitulate human physiology and disease states. Challenges in preclinical research for novel compounds include improving study design, addressing issues of reproducibility and external validity, and navigating the complexities of pharmacokinetics and pharmacodynamics in living systems plos.orgbmj.comtexilajournal.comnih.govelifesciences.org. Establishing clear go/no-go criteria based on preclinical data is crucial for efficient translation.
Addressing Challenges in Scalable Synthesis and Derivatization
The successful development and application of THPP compounds depend on the ability to synthesize them efficiently and at scale, as well as to create diverse derivatives for structure-activity relationship studies beilstein-journals.orgacs.orgacs.orgresearchgate.netresearchgate.net. Challenges in scalable synthesis include developing cost-effective and environmentally friendly synthetic routes, optimizing reaction conditions for large-scale production, and ensuring the purity and consistency of the final product. Future directions involve exploring novel synthetic methodologies, including flow chemistry and automated synthesis, and developing modular approaches that allow for the facile generation of diverse THPP analogs. Addressing these synthetic challenges is critical for making promising THPP compounds accessible for extensive preclinical and potentially clinical evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
